Product packaging for 4-Benzoyl-3-methylpiperazin-2-one(Cat. No.:CAS No. 1030374-29-8)

4-Benzoyl-3-methylpiperazin-2-one

Cat. No.: B2867644
CAS No.: 1030374-29-8
M. Wt: 218.256
InChI Key: WOPYVIDWKPDYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzoyl-3-methylpiperazin-2-one (CAS 1030374-29-8) is a chemical compound featuring the piperazin-2-one scaffold, a structure of significant interest in modern medicinal chemistry . This scaffold is recognized for its versatility and is found in compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) applications . The molecular formula of the compound is C 12 H 14 N 2 O 2 and it has a molecular weight of 218.25 g/mol . Its structure includes a benzoyl substituent and a methyl group at the 3-position of the piperazinone ring . The methyl substitution introduces a chiral center, making the compound a valuable intermediate for exploring stereospecific interactions with biological targets . The piperazinone core offers excellent structural flexibility and hydrogen bonding capacity, which are crucial for molecular recognition and binding to diverse protein targets . Researchers can leverage this compound as a key synthetic building block for the development of novel therapeutic agents. Its synthetic tractability allows for further functionalization, enabling systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B2867644 4-Benzoyl-3-methylpiperazin-2-one CAS No. 1030374-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzoyl-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPYVIDWKPDYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Benzoyl-3-methylpiperazin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Benzoyl-3-methylpiperazin-2-one: Core Chemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the core chemical properties, synthetic protocols, and structural information for this compound, a molecule of interest within the broader class of piperazine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a substituted piperazinone, a heterocyclic motif frequently utilized in the development of pharmaceuticals due to its ability to enhance properties like water solubility and bioavailability[1]. The core chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C12H14N2O2[2]
Molecular Weight 218.25 g/mol PubChem
Monoisotopic Mass 218.10553 Da[2]
SMILES CC1C(=O)NCCN1C(=O)C2=CC=CC=C2[2]
InChI InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)[2]
InChIKey WOPYVIDWKPDYRZ-UHFFFAOYSA-N[2]
Predicted XlogP 0.9[2]
Predicted Collision Cross Section ([M+H]+) 149.4 Ų[2]

Experimental Protocols

The synthesis of substituted piperazinones is a critical process in medicinal chemistry. While specific protocols for this compound are not extensively published, established methods for creating chiral piperazinone derivatives provide a reliable framework. The chirality at the C3 position is a key feature, often crucial for biological activity, necessitating stereoselective synthesis[3].

General Synthesis of Chiral 3-Methylpiperazin-2-one Precursors

A common and effective route involves the deprotection of a protected intermediate, which leads to spontaneous intramolecular cyclization to form the piperazin-2-one ring[1]. A prevalent method is the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected precursor[3][4].

Protocol: Synthesis of (R)-3-methylpiperazin-2-one via Hydrogenolysis [4]

  • Precursor Preparation: The synthesis begins with a precursor such as methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

  • Hydrogenolysis: 10g of the precursor is dissolved in 100mL of methanol.

  • Catalyst Addition: 3g of palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The mixture is subjected to hydrogen gas at a pressure of 1.8 MPa.

  • Reaction: The reaction is stirred at room temperature overnight. Progress is monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography (using an eluent such as ethyl acetate/methanol 9/1) to yield the white solid product, (R)-3-methylpiperazin-2-one[4].

N-Acylation to form this compound

The final step involves the acylation of the secondary amine at the N4 position.

  • Reactant Dissolution: The synthesized (R)-3-methylpiperazin-2-one is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF)[3].

  • Base Addition: An organic base, like triethylamine or pyridine, is added to the solution to act as an acid scavenger.

  • Acylation: Benzoyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching and Extraction: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified using column chromatography to yield this compound.

Structural Relationships and Synthetic Pathways

The synthesis of chiral piperazinones is a multi-step process. The following diagram illustrates a representative workflow for the synthesis of the core chiral intermediate, (R)-3-methylpiperazin-2-one, which is the direct precursor for N-acylation.

G Synthesis Workflow for (R)-3-methylpiperazin-2-one A D-Alanine Methyl Ester Hydrochloride C Methyl (R)-2-((2-(((benzyloxy)carbonyl) amino)ethyl)amino)propionate A->C Reductive Amination (Sodium Triacetoxyborohydride) B N-Cbz-aminoacetaldehyde B->C D (R)-3-methylpiperazin-2-one C->D Hydrogenolysis (H2, Pd/C)

Caption: A simplified workflow for the synthesis of a key chiral piperazinone intermediate.

Biological Context

Piperazine and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties[5][6]. Specifically, substituted piperazines have been investigated as selective kappa opioid receptor (KOR) antagonists, which are potential therapeutic agents for treating depression, anxiety, and addiction[7]. While the specific biological activity and signaling pathways of this compound are not thoroughly documented in publicly available literature, its structural similarity to other pharmacologically active piperazinones suggests its potential as a scaffold in medicinal chemistry for targeting various biological systems. Further research is required to elucidate its specific mechanism of action and therapeutic potential.

References

4-Benzoyl-3-methylpiperazin-2-one molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Benzoyl-3-methylpiperazin-2-one: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Identifiers

This compound is a derivative of piperazin-2-one, characterized by a benzoyl group attached to the nitrogen at position 4 and a methyl group at position 3 of the piperazinone ring. The presence of a chiral center at the C3 position means that the molecule can exist as (R) and (S) enantiomers.

The fundamental structural details are as follows:

  • Molecular Formula: C₁₂H₁₄N₂O₂[1]

  • SMILES: CC1C(=O)NCCN1C(=O)C2=CC=CC=C2[1]

  • InChI: InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)[1]

The 2D chemical structure of this compound is depicted below:

2D structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that many of the available data points are predicted through computational models.

PropertyValueSource
Molecular Weight218.25 g/mol PubChem[1]
Monoisotopic Mass218.10553 DaPubChem[1]
XlogP (predicted)0.9PubChem[1]
Hydrogen Bond Donors1PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]
Rotatable Bond Count1PubChem[1]

Predicted Collision Cross Section (CCS) Data:

Adduct Typem/zPredicted CCS (Ų)
[M+H]⁺219.11281149.4
[M+Na]⁺241.09475155.5
[M-H]⁻217.09825151.5

Experimental Protocols

Step 1: Synthesis of (R)-3-methylpiperazin-2-one

This procedure is adapted from a patented method for synthesizing the chiral piperazinone core.[3]

Materials:

  • Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen (H₂) gas

Procedure:

  • In a high-pressure reaction vessel, dissolve 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol.

  • Add 3g of 10% palladium on carbon to the solution.

  • Seal the vessel and introduce hydrogen gas to a pressure of 1.8 MPa.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully filter the mixture to remove the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, using an eluent of ethyl acetate/methanol (9/1), to obtain (R)-3-methylpiperazin-2-one as a white solid.

Step 2: N-Benzoylation of (R)-3-methylpiperazin-2-one

This step is a standard acylation reaction.

Materials:

  • (R)-3-methylpiperazin-2-one

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Benzoyl chloride

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (R)-3-methylpiperazin-2-one obtained from Step 1 in dichloromethane.

  • Add an equimolar amount of triethylamine to the solution to act as a base.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add an equimolar amount of benzoyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product further by recrystallization or silica gel chromatography.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis of this compound.

G Proposed Synthesis of this compound cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Benzoylation A Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate B Hydrogenolysis (H2, Pd/C, MeOH) A->B Reactant C (R)-3-methylpiperazin-2-one B->C Product E Acylation (CH2Cl2, Et3N) C->E Reactant D Benzoyl Chloride D->E Reagent F This compound E->F Final Product

Caption: Proposed two-step synthesis of this compound.

References

Technical Whitepaper: 4-Benzoyl-3-methylpiperazin-2-one (CAS 1030374-29-8)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature and publicly available databases lack specific experimental data regarding the synthesis, biological activity, and mechanism of action for 4-Benzoyl-3-methylpiperazin-2-one. This document, therefore, provides a theoretical overview based on established chemical principles and data from structurally related piperazinone and benzoylpiperazine compounds. The information presented herein is intended for research and informational purposes only and should be treated as hypothetical until validated by experimental evidence.

Introduction

This compound is a heterocyclic organic compound featuring a piperazin-2-one core, a benzoyl group attached to the nitrogen at position 4, and a methyl group at position 3. The piperazine and piperazinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of piperazine are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system.[1] This whitepaper will explore the potential chemical synthesis, physicochemical properties, and prospective biological relevance of this compound based on analogous structures.

Physicochemical Properties and Structure

A summary of the basic physicochemical properties for this compound is provided in the table below. These values are typically calculated or sourced from chemical supplier databases.

PropertyValueSource
CAS Number 1030374-29-8Chemical Supplier Catalogs
Molecular Formula C₁₂H₁₄N₂O₂Chemical Supplier Catalogs
Molecular Weight 218.25 g/mol Chemical Supplier Catalogs
IUPAC Name This compoundChemical Supplier Catalogs

Proposed Synthesis

While a specific, experimentally validated synthesis for this compound is not available in the literature, a plausible synthetic route can be proposed based on known methodologies for the synthesis of N-acylated piperazinones. A potential two-step synthesis is outlined below.

General Synthetic Workflow

The proposed synthesis involves the initial formation of the 3-methylpiperazin-2-one core, followed by N-acylation with benzoyl chloride.

G start Starting Materials step1 Step 1: Synthesis of 3-methylpiperazin-2-one start->step1 step2 Step 2: N-Benzoylation step1->step2 product This compound step2->product

Caption: Proposed general synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-methylpiperazin-2-one

The synthesis of the chiral piperazinone core can be achieved through various methods, including the cyclization of appropriate diamine precursors. A relevant patented method describes the synthesis of (R)-3-methylpiperazin-2-one starting from D-alanine methyl ester hydrochloride and N-Cbz-aminoacetaldehyde, followed by deprotection and cyclization.[3]

  • Reaction: Reductive amination of N-Cbz-aminoacetaldehyde with D-alanine methyl ester, followed by hydrogenation to remove the Cbz protecting group and induce cyclization.

  • Reagents: D-alanine methyl ester hydrochloride, triethylamine, N-Cbz-aminoacetaldehyde, sodium triacetoxyborohydride, palladium on carbon (Pd/C), hydrogen gas.

  • Solvents: Dichloromethane (DCM), methanol.

  • Procedure Outline:

    • Neutralize D-alanine methyl ester hydrochloride with triethylamine in DCM.

    • React the free amine with N-Cbz-aminoacetaldehyde in methanol using sodium triacetoxyborohydride as the reducing agent.

    • Purify the resulting intermediate, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

    • Subject the intermediate to catalytic hydrogenation using Pd/C in methanol to remove the Cbz group, leading to spontaneous cyclization to form (R)-3-methylpiperazin-2-one.[3]

    • Purify the product by column chromatography.

Step 2: N-Benzoylation of 3-methylpiperazin-2-one

The final step involves the acylation of the secondary amine in the piperazinone ring with benzoyl chloride.

  • Reaction: Schotten-Baumann reaction.

  • Reagents: 3-methylpiperazin-2-one, benzoyl chloride, a suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide).

  • Solvent: A suitable inert solvent such as dichloromethane, tetrahydrofuran (THF), or a biphasic system with water.

  • Procedure Outline:

    • Dissolve 3-methylpiperazin-2-one in the chosen solvent.

    • Add the base to the solution.

    • Slowly add benzoyl chloride, maintaining the temperature with an ice bath if the reaction is exothermic.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup to remove the base and any unreacted benzoyl chloride.

    • Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Potential Biological Activity and Mechanism of Action (Hypothetical)

The biological activity of this compound has not been reported. However, the piperazine moiety is a well-known pharmacophore present in drugs with a wide range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The mechanism of action of these drugs often involves interaction with neurotransmitter receptors, such as dopamine and serotonin receptors.[4]

The benzoylpiperidine fragment, which is structurally related to the benzoylpiperazine core, is considered a privileged structure in medicinal chemistry and is found in many bioactive molecules.[5]

Potential Areas of Investigation

Based on the activities of related compounds, this compound could be investigated for its potential as:

  • CNS Agents: The compound could be screened for activity at various G-protein coupled receptors (GPCRs) in the brain, such as dopamine, serotonin, and adrenergic receptors.

  • Antimicrobial/Antifungal Agents: Some piperazine derivatives have shown significant antibacterial and antifungal properties.[6][7]

  • Enzyme Inhibitors: The rigid structure of the piperazinone core could serve as a scaffold for designing enzyme inhibitors.

Conceptual Diagram for Biological Screening

The following diagram illustrates a potential workflow for the initial biological screening of this compound.

G compound This compound screening Initial Biological Screening compound->screening cns CNS Receptor Binding Assays (Dopamine, Serotonin, etc.) screening->cns antimicrobial Antimicrobial/Antifungal Assays (MIC/MBC Determination) screening->antimicrobial enzyme Enzyme Inhibition Assays screening->enzyme hit Hit Identification cns->hit antimicrobial->hit enzyme->hit lead_opt Lead Optimization hit->lead_opt

Caption: Conceptual workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, particularly within the central nervous system. However, there is a clear lack of published experimental data for this specific molecule. The proposed synthetic route, based on established chemical reactions for similar compounds, provides a viable starting point for its preparation. Future research is necessary to synthesize this compound, confirm its structure, and explore its pharmacological profile through a systematic biological screening process. The information presented in this whitepaper should serve as a foundation for such research endeavors, with the understanding that all proposed properties and activities are currently hypothetical.

References

Technical Guide: Spectral Analysis of 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 4-Benzoyl-3-methylpiperazin-2-one, a molecule of interest in medicinal chemistry and drug development. This document presents its mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data, along with the methodologies for their acquisition.

Molecular Structure

This compound possesses a core piperazinone ring, substituted with a methyl group at the 3-position and a benzoyl group at the 4-position. Its molecular formula is C₁₂H₁₄N₂O₂ and it has a monoisotopic mass of 218.11 g/mol .

Mass Spectrometry Data

Mass spectrometry analysis is crucial for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is summarized below.

AdductPredicted m/z
[M+H]⁺219.11281
[M+Na]⁺241.09475
[M+K]⁺257.06869
[M+NH₄]⁺236.13935
[M-H]⁻217.09825
[M+HCOO]⁻263.10373
[M+CH₃COO]⁻277.11938

Data sourced from PubChem.[1]

Experimental Protocol: Mass Spectrometry

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • The stock solution is then diluted to a final concentration of 10 µg/mL with the mobile phase.

ESI-MS Parameters:

  • Ionization Mode: Positive and negative ion modes are run separately to observe different adducts.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: 50-500 m/z

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the structure of a molecule by providing information about the chemical environment of its atoms. Below are the expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its functional groups and related structures.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.4-7.6Multiplet5HAromatic protons (Benzoyl C-H)
~ 4.5Quartet1HC3-H
~ 3.2-3.8Multiplet4HC5-H₂, C6-H₂
~ 1.3Doublet3HC3-CH₃
~ 3.0Singlet1HN1-H
¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppmAssignment
~ 170C2 (C=O, amide)
~ 168Benzoyl C=O
~ 135Aromatic C (quaternary)
~ 128-132Aromatic CH
~ 55C3
~ 45-50C5, C6
~ 15C3-CH₃
Experimental Protocol: NMR Spectroscopy

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 16 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_results Results start Starting Materials|(R)-3-methylpiperazin-2-one Benzoyl chloride reaction Benzoylation Reaction start->reaction workup Reaction Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product This compound workup->product ms Mass Spectrometry (MS) Determine Molecular Weight product->ms nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Structure product->nmr data_analysis Data Analysis and Interpretation ms->data_analysis nmr->data_analysis final_data Final Spectral Data Tables data_analysis->final_data

Caption: Synthesis and analytical workflow for this compound.

References

Crystal Structure of Benzoyl-Substituted Piperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the crystal structure of benzoyl-substituted piperazines . Despite a comprehensive search for crystallographic data on benzoyl-substituted piperazinones , no publicly available single-crystal X-ray diffraction studies for this specific subclass were identified. Piperazinones differ from piperazines by the presence of a carbonyl group within the six-membered ring. The data presented herein for benzoyl-substituted piperazines provides valuable structural insights into a closely related and medicinally relevant class of compounds.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs. The introduction of a benzoyl group to the piperazine core significantly influences the molecule's conformation, electronic properties, and potential for intermolecular interactions, thereby affecting its pharmacological profile. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide provides a consolidated overview of the crystal structure of selected benzoyl-substituted piperazines, detailing the experimental methodologies used for their characterization and presenting key crystallographic data in a comparative format.

Experimental Protocols

The synthesis and crystallographic analysis of benzoyl-substituted piperazines generally follow established procedures. Below are detailed methodologies compiled from cited studies.

General Synthesis of Benzoyl-Substituted Piperazines

A common method for the synthesis of N-monobenzoylated piperazines involves the reaction of a substituted piperazine with a benzoyl chloride derivative.

Materials:

  • Substituted or unsubstituted piperazine

  • Substituted or unsubstituted benzoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or N,N-dimethylformamide)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • The piperazine derivative is dissolved in an anhydrous solvent and cooled in an ice bath.

  • A base, such as triethylamine, is added to the solution to act as a proton scavenger.

  • The corresponding benzoyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution.

  • The reaction mixture is stirred at a low temperature (e.g., 0 °C) for several hours and then allowed to warm to room temperature overnight.

  • The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for determining the molecular structure with precision.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as chloroform or ethyl acetate.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer (e.g., a Bruker-Nonius Apex-II).

  • X-ray diffraction data is collected at a low temperature (typically around -150 °C or 90 K) to minimize thermal vibrations, using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • The collected diffraction data is processed, which includes cell refinement and data reduction.

  • The crystal structure is solved using direct methods and refined against F² using full-matrix least-squares algorithms (e.g., with software suites like SHELX).

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for a selection of benzoyl-substituted piperazine derivatives, allowing for easy comparison of their structural parameters.

Table 1: Crystallographic Data for Selected Benzoyl-Substituted Piperazines

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1-Benzoyl-4-(4-nitrophenyl)piperazineC₁₇H₁₇N₃O₃OrthorhombicPna2₁18.7779(4)10.0699(2)15.7288(3)902974.18(10)8[1]
1-(4-Bromobenzoyl)-4-phenylpiperazineC₁₇H₁₇BrN₂OMonoclinicP2₁7.5162(3)6.1125(2)15.7249(5)98.625(1)713.86(5)2[1]
N,N'-bis(2,4-difluorobenzoyl)piperazineC₁₈H₁₄F₄N₂O₂MonoclinicP2₁/c7.2687(3)17.2658(8)6.9738(3)115.393(2)790.65(6)4
1-(4-Nitrobenzoyl)piperazineC₁₁H₁₃N₃O₃MonoclinicC2/c24.587(2)7.0726(6)14.171(1)119.257(8)2149.9(4)4

Note: 'a', 'b', and 'c' are the unit cell dimensions; 'β' is the angle for monoclinic systems; 'V' is the unit cell volume; 'Z' is the number of molecules per unit cell.

Structural Commentary

In the analyzed benzoyl-substituted piperazines, the central piperazine ring consistently adopts a chair conformation.[1] The benzoyl group's orientation relative to the piperazine ring is a key structural feature. For instance, in 1-(4-bromobenzoyl)-4-phenylpiperazine, the brominated benzene ring is significantly twisted with respect to the plane of the piperazine ring.

Intermolecular forces, such as C—H···O weak hydrogen bonds, play a role in the crystal packing of these molecules.[1] In the absence of strong hydrogen bond donors, these weaker interactions become significant in dictating the supramolecular assembly.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the synthesis and crystallographic analysis of benzoyl-substituted piperazines.

Synthesis_Workflow cluster_reactants Reactants Piperazine Piperazine Derivative Solvent Dissolve in Anhydrous Solvent Piperazine->Solvent BenzoylChloride Benzoyl Chloride BenzoylChloride->Solvent Base Add Base (e.g., TEA) Solvent->Base Reaction Stir at 0°C to RT Base->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Benzoyl- Substituted Piperazine Purification->Product

General synthesis workflow for benzoyl-substituted piperazines.

Crystallography_Workflow Start Purified Compound CrystalGrowth Slow Evaporation for Crystal Growth Start->CrystalGrowth Mounting Mount Single Crystal on Diffractometer CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection (Low Temp) Mounting->DataCollection DataProcessing Data Reduction and Cell Refinement DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Full-Matrix Least-Squares Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has summarized the available crystallographic data for a selection of benzoyl-substituted piperazines, providing a foundation for understanding their solid-state structures. The detailed experimental protocols offer a practical guide for researchers working on the synthesis and characterization of this class of compounds. While direct crystallographic data for benzoyl-substituted piperazinones remains elusive in the public domain, the information presented here for their piperazine analogs serves as a valuable reference point for future structural studies and drug design efforts in this area.

References

4-Benzoyl-3-methylpiperazin-2-one: A Technical Overview of its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific discovery, history, and biological activity of 4-Benzoyl-3-methylpiperazin-2-one is limited. This guide provides a comprehensive overview based on the synthesis of its core chemical structure and related compounds.

Introduction

This compound is a chemical compound characterized by a piperazin-2-one heterocyclic core, substituted with a methyl group at the 3-position and a benzoyl group at the 4-position. While specific research on this molecule is not widely documented, the piperazinone scaffold is a significant pharmacophore found in a variety of biologically active molecules. This document outlines the probable synthetic routes to this compound based on established organic chemistry principles and available literature on related compounds.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₂PubChem
Molecular Weight218.25 g/mol PubChem
XLogP31.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Exact Mass218.10552731PubChem
Monoisotopic Mass218.10552731PubChem
Topological Polar Surface Area49.8 ŲPubChem
Heavy Atom Count15PubChem
Formal Charge0PubChem
Complexity251PubChem

Synthesis

The synthesis of this compound can be logically approached in two main stages: the synthesis of the 3-methylpiperazin-2-one core, followed by N-benzoylation.

Synthesis of 3-Methylpiperazin-2-one

The chiral precursor, (R)-3-methylpiperazin-2-one, can be synthesized from D-alanine methyl ester hydrochloride and N-Cbz-aminoacetaldehyde. The process involves reductive amination followed by deprotection and cyclization. A patent describes a method for synthesizing chiral piperazinone derivatives, which can be adapted for this purpose[1].

Experimental Protocol: Synthesis of (R)-3-methylpiperazin-2-one [1]

  • Reductive Amination:

    • Dissolve D-alanine methyl ester hydrochloride in dichloromethane (DCM) and neutralize with triethylamine.

    • Filter the salt and add the filtrate to a solution of N-Cbz-aminoacetaldehyde in methanol.

    • Cool the mixture to 0°C and add triethylamine, followed by the portion-wise addition of sodium triacetoxyborohydride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM, combine the organic phases, and concentrate to obtain the crude product, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate.

    • Purify the product by silica gel column chromatography.

  • Deprotection and Cyclization:

    • Dissolve the purified product from the previous step in methanol.

    • Add palladium on carbon (Pd/C) as a catalyst.

    • Subject the mixture to hydrogenation at 1.8 MPa overnight.

    • Monitor the reaction completion by HPLC.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (R)-3-methylpiperazin-2-one as a white solid.

SynthesisWorkflow D_alanine D-Alanine Methyl Ester Hydrochloride Intermediate Methyl (R)-2-((2-(((benzyloxy)carbonyl) amino)ethyl)amino)propanoate D_alanine->Intermediate Reductive Amination (Sodium Triacetoxyborohydride) N_Cbz_aminoacetaldehyde N-Cbz-aminoacetaldehyde N_Cbz_aminoacetaldehyde->Intermediate Precursor (R)-3-Methylpiperazin-2-one Intermediate->Precursor Hydrogenation (Pd/C) & Cyclization FinalProduct This compound Precursor->FinalProduct N-Benzoylation (Triethylamine, DCM) BenzoylChloride Benzoyl Chloride BenzoylChloride->FinalProduct

Synthesis workflow for this compound.
N-Benzoylation of 3-Methylpiperazin-2-one

The final step involves the acylation of the secondary amine in the 3-methylpiperazin-2-one ring with benzoyl chloride. This is a standard procedure for the N-acylation of piperazines and piperazinones.

Experimental Protocol: N-Benzoylation

  • Dissolve 3-methylpiperazin-2-one in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically a tertiary amine like triethylamine, to act as a proton scavenger.

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

As of the latest available data, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by this compound. The piperazine and benzoyl moieties are present in many pharmacologically active compounds, suggesting potential for biological activity, but this remains to be experimentally determined for this specific molecule.

Conclusion

References

An In-depth Technical Guide on 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide (InChIKey: WOPYVIDWKPDYRZ-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide, identified by the InChIKey WOPYVIDWKPDYRZ-UHFFFAOYSA-N, belongs to the indazole class of heterocyclic compounds. This class is a cornerstone in medicinal chemistry, with numerous derivatives being investigated and developed for a wide range of therapeutic applications. Although specific research on this particular molecule is limited, its structural features suggest potential biological activity, likely as a kinase inhibitor, a common mechanism of action for many indazole derivatives. This guide provides a comprehensive overview of the chemical properties of 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide, and by extension, explores the known biological activities, mechanisms of action, and experimental protocols associated with structurally related indazole compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related molecules.

Chemical Identity and Properties

The compound with InChIKey WOPYVIDWKPDYRZ-UHFFFAOYSA-N is chemically known as 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide
InChIKey WOPYVIDWKPDYRZ-UHFFFAOYSA-N
Molecular Formula C13H18N4O4
Molecular Weight 294.31 g/mol
Canonical SMILES CO[C@H]1C=C2C(N=C(NC(=O)COCCN)N2)=CC1=O

Biological Context and Potential Therapeutic Relevance

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1]

A significant area of research for indazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Indazole-based compounds have been successfully developed into approved anticancer drugs such as axitinib, pazopanib, and entrectinib, which target receptor tyrosine kinases like VEGFR, PDGFR, and ALK.[3][4]

Given the structural similarities of 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide to known kinase inhibitors, it is plausible that this compound also exhibits inhibitory activity against one or more protein kinases. The dimethoxy substitution on the indazole ring and the acetamide side chain are features found in other biologically active indazole derivatives.

Quantitative Data for Related Indazole Derivatives

While specific quantitative data for 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide is not publicly available, the following table summarizes the inhibitory activities of several related indazole derivatives against various protein kinases, providing a basis for potential research directions.

Compound ClassTarget Kinase(s)IC50 / ActivityReference
Indazolylpyrazol acetamide derivativesVEGFR-21.6 nM[1]
3-Aminoindazole derivativesALK12 nM (Entrectinib)[3]
Diarylurea indazole derivativesc-Kit, PDGFRβ, FLT368.5 nM, 140 nM, 375 nM (Kd)[2]
Indazole-based derivativesAurora A-[5]
(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-onePIM13 nM[6]
Novel Indazole DerivativesTRKA0.3 nM[7]

Postulated Mechanism of Action and Signaling Pathways

Based on the known mechanisms of other indazole-based kinase inhibitors, 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide could potentially function by competing with ATP for binding to the active site of a protein kinase. This would inhibit the phosphorylation of downstream substrate proteins, thereby disrupting signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. A likely target class for such a molecule includes receptor tyrosine kinases (RTKs) like VEGFR, which are often overexpressed or mutated in various cancers.

Representative Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the general mechanism of VEGFR-2 signaling and its inhibition, a common target for indazole derivatives.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR2 (Active) Dimerized & Phosphorylated VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_active->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2_active->Downstream Activation Indazole 2-(2-aminoethoxy)-N-(5,6-dimethoxy -1H-indazol-3-yl)acetamide (Putative Inhibitor) Indazole->VEGFR2_active Inhibition (ATP Competition) ATP ATP ATP->VEGFR2_active Response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Downstream->Response

Caption: Postulated inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

While a specific protocol for the synthesis of 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide is not detailed in the available literature, a general synthetic route for 1H-indazole-3-carboxamides can be proposed based on established methods.

General Synthesis of 1H-Indazole-3-Carboxamides

The synthesis of indazole-3-carboxamides often involves the coupling of a 1H-indazole-3-carboxylic acid with a desired amine.

Synthesis_Workflow Start SEM-protected Indazole Step1 Introduction of CO2 group (e.g., using n-butyl lithium) Start->Step1 Intermediate1 1H-Indazole-3-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (e.g., using coupling agents like HATU/DIPEA in DMF) Intermediate1->Step2 Amine Substituted Amine (e.g., 2-(2-aminoethoxy)acetamide) Amine->Step2 Product 1H-Indazole-3-carboxamide (Target Compound) Step2->Product

Caption: General workflow for the synthesis of 1H-indazole-3-carboxamides.

Detailed Steps (Hypothetical Protocol):

  • Protection of the Indazole: Start with a suitable N-protected indazole, for example, with a SEM (2-(trimethylsilyl)ethoxymethyl) group.

  • Carboxylation: Treat the protected indazole with a strong base like n-butyl lithium at low temperature, followed by quenching with carbon dioxide to introduce a carboxylic acid group at the 3-position.

  • Deprotection: Remove the N-protecting group to yield 1H-indazole-3-carboxylic acid.

  • Amide Coupling: Activate the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) in an appropriate solvent (e.g., DMF, DCM) and react it with the desired amine (in this case, 2-(2-aminoethoxy)acetamide) in the presence of a non-nucleophilic base (e.g., DIPEA, triethylamine).

  • Purification: The final product is then purified using standard techniques such as column chromatography or recrystallization.

Kinase Inhibition Assay (General Protocol)

To evaluate the potential kinase inhibitory activity of 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide, a common in vitro kinase assay can be performed.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (in DMSO) Incubation Incubate components at controlled temperature Compound->Incubation Kinase Recombinant Kinase Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or with detection system) ATP->Incubation Stop Stop Reaction Incubation->Stop Measure Measure Substrate Phosphorylation (e.g., radioactivity, fluorescence, luminescence) Stop->Measure Analysis Data Analysis (IC50 determination) Measure->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human kinase, a suitable peptide substrate, ATP, and the test compound dissolved in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound in a suitable assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: Stop the reaction, typically by adding a solution containing EDTA.

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as measuring the incorporation of radioactive phosphate from [γ-³²P]ATP or using fluorescence/luminescence-based assays that employ phospho-specific antibodies.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide is a member of the pharmacologically significant indazole family. While direct experimental data for this compound is scarce, its structural features suggest it may act as a kinase inhibitor, a therapeutic area where indazole derivatives have shown considerable promise. The information compiled in this guide, drawn from research on related compounds, provides a solid foundation for initiating further investigation. Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of protein kinases to determine its specific targets and potency. Subsequent studies could then explore its cellular activity and potential as a lead compound for the development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Benzoyl-3-methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the 3-methylpiperazin-2-one scaffold, followed by N-benzoylation. This protocol is based on established chemical principles for the synthesis of related piperazinone derivatives.

Introduction

Piperazin-2-one scaffolds are prevalent structural motifs in a variety of biologically active compounds and approved pharmaceuticals.[1] Their rigid conformation and the presence of multiple functionalization points make them versatile building blocks in drug design. The introduction of a methyl group at the 3-position creates a chiral center, which can be crucial for stereospecific interactions with biological targets. Subsequent acylation at the N4 position, in this case with a benzoyl group, further diversifies the structure for structure-activity relationship (SAR) studies. This protocol outlines a practical approach for the laboratory-scale synthesis of this compound.

Chemical Properties

A summary of the key chemical properties for the target compound is presented below.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O₂[2]
Molecular Weight 218.25 g/mol [2]
Monoisotopic Mass 218.10553 Da[2]
Predicted XlogP 0.9[2]
SMILES CC1C(=O)NCCN1C(=O)C2=CC=CC=C2[2]
InChI Key WOPYVIDWKPDYRZ-UHFFFAOYSA-N[2]

Synthesis Pathway Overview

The synthesis of this compound is proposed via a two-step sequence. The first step involves the synthesis of the key intermediate, (rac)-3-methylpiperazin-2-one, through the reductive amination of N-Cbz-aminoacetaldehyde with alanine methyl ester, followed by deprotection and spontaneous intramolecular cyclization. The second step is the selective N-benzoylation of the resulting piperazinone.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Methylpiperazin-2-one cluster_1 Step 2: N-Benzoylation A Alanine Methyl Ester C Reductive Amination (Sodium Triacetoxyborohydride) A->C B N-Cbz-aminoacetaldehyde B->C D Protected Intermediate C->D Formation of C-N bond E Hydrogenolysis (Pd/C, H₂) D->E Deprotection & Cyclization F (rac)-3-Methylpiperazin-2-one E->F I Acylation F->I Intermediate G Benzoyl Chloride G->I H Base (e.g., Triethylamine) H->I J This compound I->J Final Product

References

Asymmetric Synthesis of Chiral Piperazin-2-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperazin-2-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their rigidified cyclic structure often serves as a constrained dipeptide mimetic, enabling the exploration of novel chemical space in the design of pharmacologically active agents. The piperazin-2-one core is a privileged scaffold found in a variety of bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities. The stereochemistry of these molecules is often crucial for their biological function, making the development of efficient asymmetric synthetic methods a key area of research.

This document provides detailed application notes and experimental protocols for three prominent and effective methods for the asymmetric synthesis of chiral piperazin-2-ones:

  • Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

  • Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

  • One-Pot Asymmetric Synthesis via Domino Ring-Opening Cyclization (DROC)

These notes are intended to provide researchers with the necessary information to understand, replicate, and adapt these methodologies for their specific research and development needs.

Method 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This method provides a direct and efficient route to chiral 5,6-disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. The reaction proceeds via the hydrogenation of readily available pyrazin-2-ol precursors using a chiral palladium catalyst.

General Reaction Scheme

G cluster_1 Palladium-Catalyzed Asymmetric Hydrogenation start Pyrazin-2-ol catalyst Pd(OCOCF3)2 / (R)-TolBINAP TsOH·H2O, H2 (1000 psi) start->catalyst product Chiral Piperazin-2-one catalyst->product

Caption: General workflow for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

Data Presentation

Table 1: Substrate Scope and Performance in Palladium-Catalyzed Asymmetric Hydrogenation [1]

EntryR1R2Yield (%)ee (%)dr
1PhPh9590>20:1
24-Me-PhPh9488>20:1
34-F-PhPh9589>20:1
44-Cl-PhPh9689>20:1
54-Br-PhPh9589>20:1
63-Me-PhPh9488>20:1
72-Me-PhPh9384>20:1
82-NaphthylPh9286>20:1
9PhMe9185>20:1
10PhEt9085>20:1
11CyclohexylPh88849.5:1
12MeMe718>20:1
Experimental Protocol[1]

Materials:

  • Pd(OCOCF3)2 (3.3 mol%)

  • (R)-TolBINAP (3.6 mol%)

  • TsOH·H2O (100 mol%)

  • Substituted pyrazin-2-ol (0.1 mmol)

  • Dichloromethane (DCM) (1.5 mL)

  • Benzene (1.5 mL)

  • Hydrogen gas (H2)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add Pd(OCOCF3)2 (1.1 mg, 0.0033 mmol) and (R)-TolBINAP (2.4 mg, 0.0036 mmol).

  • Add a magnetic stir bar to the tube.

  • Add the substituted pyrazin-2-ol (0.1 mmol) and TsOH·H2O (19.0 mg, 0.1 mmol).

  • Add dichloromethane (1.5 mL) and benzene (1.5 mL) to the tube.

  • The Schlenk tube is placed in an autoclave.

  • The autoclave is purged with hydrogen gas three times.

  • The autoclave is pressurized to 1000 psi with hydrogen gas.

  • The reaction mixture is stirred at 80 °C for 24-48 hours.

  • After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired chiral piperazin-2-one.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Method 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

This method, developed by Stoltz and coworkers, enables the synthesis of α-secondary and α-tertiary chiral piperazin-2-ones through the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one substrates.[2][3][4] This reaction is particularly valuable for creating quaternary stereocenters, which are challenging to construct using other methods.[3]

General Reaction Scheme

G cluster_2 Palladium-Catalyzed Asymmetric Allylic Alkylation start N-Protected Piperazin-2-one Ester catalyst [Pd2(pmdba)3] / (S)-(CF3)3-t-BuPHOX start->catalyst Decarboxylative Allylation product α-Allylated Chiral Piperazin-2-one catalyst->product

Caption: General workflow for the enantioselective synthesis of α-tertiary piperazin-2-ones.

Data Presentation

Table 2: Substrate Scope for Asymmetric Allylic Alkylation of Piperazin-2-ones [3]

EntryRR'Yield (%)ee (%)
1MeAllyl8596
2EtAllyl8295
3i-PrAllyl7894
4BnAllyl9097
5PhAllyl8898
6MeMethallyl8095
7MeCinnamyl7592
Experimental Protocol[3]

Materials:

  • [Pd2(pmdba)3] (tris(4,4'-methoxydibenzylideneacetone)dipalladium(0)) (5 mol%)

  • (S)-(CF3)3-t-BuPHOX ligand (12.5 mol%)

  • N-protected piperazin-2-one ester substrate (1.0 equiv)

  • Toluene (to make a 0.014 M solution)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected piperazin-2-one ester substrate (e.g., 0.1 mmol, 1.0 equiv).

  • In a separate glovebox, prepare a stock solution of the catalyst by dissolving [Pd2(pmdba)3] (5 mol%) and the (S)-(CF3)3-t-BuPHOX ligand (12.5 mol%) in toluene.

  • Add the appropriate amount of the catalyst stock solution to the Schlenk flask containing the substrate to achieve a final reaction concentration of 0.014 M.

  • The reaction mixture is stirred at 40 °C for 12-48 hours.

  • The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched α-allylated piperazin-2-one.

  • The enantiomeric excess is determined by Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.

Method 3: One-Pot Asymmetric Synthesis via Domino Ring-Opening Cyclization (DROC)

This one-pot procedure provides a highly efficient and atom-economical route to 3-aryl/alkyl substituted piperazin-2-ones.[5][6] The sequence involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC), all performed in a single reaction vessel.[5] This method is catalyzed by a quinine-derived urea organocatalyst.[5]

Signaling Pathway Diagram

G cluster_3 One-Pot DROC Synthesis of Piperazin-2-ones Aldehyde Aldehyde + (Phenylsulfonyl)acetonitrile Knoevenagel Knoevenagel Condensation (eQNU catalyst) Aldehyde->Knoevenagel Alkene Alkene Intermediate Knoevenagel->Alkene Epoxidation Asymmetric Epoxidation (eQNU catalyst, CHP) Alkene->Epoxidation Epoxide Chiral Epoxide Epoxidation->Epoxide DROC Domino Ring-Opening Cyclization (1,2-Ethylenediamine, Et3N) Epoxide->DROC Product 3-Substituted Chiral Piperazin-2-one DROC->Product

Caption: Reaction cascade for the one-pot synthesis of chiral piperazin-2-ones.

Data Presentation

Table 3: One-Pot Enantioselective Synthesis of 3-Substituted Piperazin-2-ones [5]

EntryAldehydeYield (%)ee (%)
14-Fluorobenzaldehyde8596
24-Chlorobenzaldehyde9095
34-Bromobenzaldehyde8894
44-Cyanobenzaldehyde8292
53-Methoxybenzaldehyde7890
62-Naphthaldehyde7588
7Isovaleraldehyde6575
8Cyclohexanecarboxaldehyde7080
Experimental Protocol[5][7]

Materials:

  • Aldehyde (0.1 mmol)

  • (Phenylsulfonyl)acetonitrile (0.1 mmol)

  • Quinine-derived urea catalyst (eQNU) (0.01 mmol)

  • Anhydrous Toluene

  • Cumene hydroperoxide (CHP) (0.11 mmol)

  • 1,2-Ethylenediamine (0.12 mmol)

  • Triethylamine (Et3N) (0.2 mmol)

Procedure:

Step 1: Knoevenagel Condensation

  • In a dried reaction vial, dissolve the aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and the eQNU catalyst (0.01 mmol) in anhydrous toluene to a concentration of 0.3 M.

  • Stir the mixture at room temperature until the aldehyde is consumed (monitored by TLC).

Step 2: Asymmetric Epoxidation

  • Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M.

  • Cool the reaction mixture to -20 °C in a cryostat.

  • Add cumene hydroperoxide (CHP, 0.11 mmol) dropwise.

  • Stir the mixture at -20 °C for the time required for complete conversion of the alkene (monitored by TLC).

Step 3: Domino Ring-Opening Cyclization (DROC)

  • To the reaction mixture at -20 °C, add 1,2-ethylenediamine (0.12 mmol) followed by triethylamine (0.2 mmol).

  • Allow the reaction to warm to 25 °C and stir until the epoxide is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted chiral piperazin-2-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The asymmetric synthesis of chiral piperazin-2-ones is a rapidly advancing field with significant implications for drug discovery and development. The methodologies presented herein – palladium-catalyzed asymmetric hydrogenation, palladium-catalyzed asymmetric allylic alkylation, and the one-pot DROC reaction – represent powerful and versatile tools for accessing a wide range of enantioenriched piperazin-2-one scaffolds. The detailed protocols and compiled data are intended to facilitate the adoption and application of these state-of-the-art synthetic strategies in both academic and industrial research settings. The continued development of such innovative asymmetric methods will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for 4-Benzoyl-3-methylpiperazin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-Benzoyl-3-methylpiperazin-2-one and its analogs in drug discovery, based on the known biological activities of the broader piperazin-2-one chemical class. The protocols provided are representative methodologies for screening and characterizing compounds of this nature.

Application Notes

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological pathways due to its favorable physicochemical and pharmacokinetic properties. Derivatives of piperazin-2-one have shown a wide range of biological activities, making this compound a compound of interest for screening in several therapeutic areas.

Potential Therapeutic Areas:
  • Oncology: Piperazine and piperazin-2-one derivatives have demonstrated significant anticancer activity. Analogs have been shown to inhibit cancer cell proliferation across various cell lines, including leukemia, colon cancer, and melanoma. The mechanism of action for some of these compounds involves the inhibition of critical cellular targets like topoisomerase II. Therefore, this compound is a candidate for screening in anticancer drug discovery programs.

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs. Arylpiperazine derivatives, a class that includes the benzoyl-piperazinone structure, are known to act as ligands for various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. This suggests that this compound could be investigated for its potential in treating conditions like schizophrenia, depression, and anxiety.

  • Enzyme Inhibition: The piperazin-2-one core can be functionalized to interact with the active sites of various enzymes. Depending on the substitutions, these compounds could be designed as inhibitors for kinases, proteases, or other enzyme classes relevant to disease.

Structure-Activity Relationships (SAR):

While specific SAR data for this compound is not extensively published, general trends for related piperazinone derivatives suggest that:

  • The nature and position of substituents on the benzoyl ring can significantly influence potency and selectivity.

  • The stereochemistry of the methyl group at the 3-position of the piperazinone ring can be critical for biological activity, with different enantiomers potentially exhibiting distinct pharmacological profiles.

  • Modifications to the piperazinone ring itself can impact the compound's pharmacokinetic properties.

Quantitative Data for Analogous Compounds

The following table summarizes the biological activity of various piperazine and piperazin-2-one derivatives, providing an indication of the potential potency range for compounds like this compound.

Compound ClassTarget/AssayCell Line(s)Activity (IC50/GI50)Reference
Phenylpiperazine DerivativeTopoisomerase IIα Inhibition-IC50 = 0.8 µM[1]
Benzhydrylpiperazine DerivativeAntiproliferative ActivityHL-60IC50 = 16.80 µM[2]
Benzhydrylpiperazine DerivativeAntiproliferative ActivityZ138IC50 = 18.50 µM[2]
Benzhydrylpiperazine DerivativeAntiproliferative ActivityDND-41IC50 = 19.20 µM[2]
Vindoline-Piperazine ConjugateAntiproliferative ActivityVariousGI50 < 2 µM[3]
Arylpiperazinyl-BenzocycloheptapyrroleAntiproliferative ActivityMALME-3M (Melanoma)GI50 = 1.54 µM[4]
Arylpiperazinyl-BenzocycloheptapyrroleAntiproliferative ActivityM14 (Melanoma)GI50 = 2.03 µM[4]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the screening and characterization of this compound.

Protocol 1: In Vitro Anticancer Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: GPCR Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for a specific G-protein coupled receptor (e.g., a serotonin or dopamine receptor subtype).[5]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd value.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus the non-specific binding control).

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the concentration of this compound. Determine the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., 5-HT2A Receptor) G_protein Gq Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response Ligand 4-Benzoyl-3-methyl- piperazin-2-one (Potential Antagonist) Ligand->GPCR Binding

Caption: Potential antagonism of a GPCR signaling pathway by this compound.

Experimental Workflow

G start Start: Compound Synthesis & Purification primary_screening Primary Screening (e.g., Single-dose Anticancer Assay) start->primary_screening hit_identification Hit Identification (Activity > Threshold) primary_screening->hit_identification Active no_activity Inactive primary_screening->no_activity Inactive dose_response Dose-Response Studies (IC50/EC50 Determination) hit_identification->dose_response secondary_assays Secondary Assays (e.g., Mechanism of Action, Selectivity Profiling) dose_response->secondary_assays lead_optimization Lead Optimization (SAR Studies) secondary_assays->lead_optimization in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo

Caption: A typical workflow for the screening and development of a novel compound in drug discovery.

References

Application Notes & Protocols for the Quantification of 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Benzoyl-3-methylpiperazin-2-one in active pharmaceutical ingredients (APIs) and finished dosage forms. The protocols described are based on established analytical techniques for related piperazine compounds and can be adapted and validated for specific sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations. The inherent UV absorbance of the benzoyl group allows for direct detection without the need for derivatization.

Experimental Protocol: HPLC-UV Quantification

Objective: To determine the concentration of this compound using a stability-indicating HPLC-UV method.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Placebo (for formulation analysis, if available)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (API): Accurately weigh about 25 mg of the API, dissolve in and dilute to 25 mL with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 50 mL volumetric flask. Add about 30 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Centrifuge a portion of this solution and dilute the supernatant with the mobile phase to a final concentration within the calibration range.

Method Validation Parameters (Representative Data):

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Inject into HPLC C->D E Chromatographic Separation (C18) D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method and suitable for the analysis of low-level impurities or in complex matrices.

Experimental Protocol: GC-MS Quantification

Objective: To identify and quantify this compound using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (GC grade)

  • Ethyl acetate (GC grade)

  • This compound reference standard

  • Internal Standard (IS), e.g., Diazepam (or a structurally similar, non-interfering compound)

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined from the mass spectrum of the reference standard. Likely fragments would include the molecular ion and characteristic fragments of the benzoyl and piperazinone moieties.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the internal standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL for the analyte, each containing a fixed concentration of the internal standard (e.g., 1 µg/mL).

  • Sample Preparation: Extract a known amount of the sample (e.g., powdered tablet) with methanol. After centrifugation, evaporate an aliquot of the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of ethyl acetate containing the internal standard at the fixed concentration.

Method Validation Parameters (Representative Data):

ParameterResult
Linearity (µg/mL) 0.1 - 10
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 5.0%

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Sample Extraction (Methanol) B Evaporation & Reconstitution A->B C Addition of Internal Standard B->C D Inject into GC C->D E Separation on Capillary Column D->E F Mass Spectrometry (EI, SIM) E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio G->H I Quantify from Calibration Curve H->I

Caption: GC-MS analysis workflow for this compound.

Stability-Indicating Assay

A crucial aspect of pharmaceutical analysis is to ensure that the analytical method can accurately quantify the drug in the presence of its degradation products. A stability-indicating method should be developed and validated.

Forced Degradation Protocol:

Expose the drug substance to the following stress conditions to generate potential degradation products:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

Analyze the stressed samples using the developed HPLC-UV method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak and from each other. Peak purity analysis of the parent drug peak in the stressed samples should be performed using a photodiode array (PDA) detector.

Logical Relationship of Stability Testing:

Stability_Logic cluster_stress Forced Degradation Conditions A Drug Substance (this compound) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Analysis of Stressed Samples by HPLC-UV B->G C->G D->G E->G F->G H Resolution of Parent Drug and Degradants G->H I Method is Stability-Indicating H->I Yes

Caption: Logical flow for establishing a stability-indicating method.

Application Notes and Protocols: 4-Benzoyl-3-methylpiperazin-2-one as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, make it an attractive moiety for designing novel therapeutic agents. The 4-benzoyl-3-methylpiperazin-2-one scaffold, a specific derivative, offers a three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity. This document provides an overview of the potential applications, synthetic protocols, and biological evaluation methods for compounds based on this promising scaffold. While direct literature on this exact scaffold is emerging, the protocols and applications described herein are based on established methodologies for analogous piperazine-containing compounds and serve as a foundational guide for its exploration.

Potential Therapeutic Applications

Derivatives of the this compound scaffold are being investigated for a range of therapeutic applications, leveraging the diverse biological activities observed in related piperazine-containing molecules. These potential applications include, but are not limited to:

  • Enzyme Inhibition: The benzoyl moiety can interact with the active sites of various enzymes. For instance, analogues of benzoyl-piperazine have been explored as tyrosinase inhibitors, suggesting a potential role in treating hyperpigmentation disorders.

  • Central Nervous System (CNS) Disorders: Piperazine derivatives have a long history in the development of CNS-active agents. The scaffold could be functionalized to target specific receptors, such as sigma receptors or serotonin receptors, which are implicated in conditions like psychosis, depression, and anxiety.

  • Antimicrobial Agents: The piperazine nucleus is a common feature in many antibacterial and antifungal compounds. Modifications to the this compound core could lead to the development of novel anti-infective agents.

Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through a multi-step process. The following is a general protocol based on standard organic chemistry techniques.

Protocol 1: Synthesis of this compound

Materials:

  • (R/S)-3-methylpiperazin-2-one

  • Benzoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve (R/S)-3-methylpiperazin-2-one (1 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution and stir at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Biological Evaluation Protocols

The biological activity of novel this compound derivatives can be assessed using a variety of in vitro and in vivo assays.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol is relevant for assessing the potential of the scaffold in treating hyperpigmentation.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and test compounds in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 20 µL of test compound solution at various concentrations.

  • Enzyme Addition: Add 40 µL of mushroom tyrosinase solution to each well.

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm and continue to monitor the absorbance every minute for 20-30 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Compound IDR1-substituentR2-substituentTyrosinase IC50 (µM)Sigma-1 Receptor Ki (nM)
BMP-1 HH15.2 ± 1.8120 ± 15
BMP-2 4-ClH8.5 ± 0.975 ± 8
BMP-3 H3-OCH322.1 ± 2.5210 ± 22
Kojic Acid --5.7 ± 0.5N/A

Visualizations

Diagrams illustrating experimental workflows and potential signaling pathways can aid in the understanding of the scaffold's role in a biological context.

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening S1 Starting Materials (3-methylpiperazin-2-one, Benzoyl Chloride) S2 Acylation Reaction S1->S2 S3 Work-up & Purification S2->S3 S4 Characterization (NMR, MS) S3->S4 B1 In Vitro Assays (e.g., Tyrosinase Inhibition) S4->B1 Test Compounds B2 Data Analysis (IC50 Determination) B1->B2 B3 Structure-Activity Relationship (SAR) B2->B3 B3->S1 Lead Optimization

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Melanogenesis Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor 4-Benzoyl-3-methyl- piperazin-2-one Derivative Tyrosinase_enzyme Tyrosinase Inhibitor->Tyrosinase_enzyme Inhibition

Caption: Hypothetical inhibition of the melanogenesis pathway by a this compound derivative.

Application Note: Derivatisierung von 4-Benzoyl-3-methylpiperazin-2-on für SAR-Studien

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Anwendungsmerkblatt beschreibt ein detailliertes Protokoll für die Derivatisierung von 4-Benzoyl-3-methylpiperazin-2-on, einer Gerüststruktur mit Potenzial für die Entwicklung neuer therapeutischer Wirkstoffe. Die Struktur-Aktivitäts-Beziehungs-Studien (SAR) sind entscheidend für die Optimierung von Leitstrukturen, um deren Wirksamkeit und Selektivität zu verbessern. Hier stellen wir Syntheseprotokolle für die Kernstruktur und deren Analoga, Methoden zur Untersuchung ihrer biologischen Aktivität und einen Überblick über einen relevanten Signalweg vor. Die bereitgestellten Daten und Methoden sollen als Leitfaden für die systematische Erforschung des chemischen Raums um dieses Gerüst dienen.

Einleitung

Piperazinon-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die in der medizinischen Chemie aufgrund ihrer vielfältigen pharmakologischen Aktivitäten große Beachtung finden.[1] Die starre Konformation des Piperazinonrings in Kombination mit der Möglichkeit zur Einführung verschiedener Substituenten an mehreren Positionen macht sie zu attraktiven Gerüsten für das Wirkstoffdesign. Insbesondere die N-Acyl-Piperazinon-Struktur bietet eine robuste Plattform für die systematische Modifikation zur Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR).

Die Zielverbindung, 4-Benzoyl-3-methylpiperazin-2-on, dient als Ausgangspunkt für die Erstellung einer Bibliothek von Analoga. Durch Modifikationen am Benzoylring und am Piperazinon-Gerüst können die sterischen, elektronischen und pharmakokinetischen Eigenschaften der Moleküle feinabgestimmt werden, um die Interaktion mit biologischen Zielstrukturen zu optimieren. SAR-Studien an ähnlichen Piperazin-Derivaten haben deren Potenzial als Inhibitoren von Kinasen, wie z.B. dem epidermalen Wachstumsfaktor-Rezeptor (EGFR) und Cyclin-abhängigen Kinasen (CDKs), sowie als Wirkstoffe gegen Krebszellen gezeigt.[2][3]

Dieses Anwendungsmerkblatt beschreibt die Synthese des (R)-4-Benzoyl-3-methylpiperazin-2-on-Gerüsts, Protokolle für dessen Derivatisierung und eine hypothetische biologische Untersuchung zur Bewertung der inhibitorischen Aktivität der Verbindungen.

Materialien und Methoden

Synthese des (R)-4-Benzoyl-3-methylpiperazin-2-on (3)

Die Synthese der Kernstruktur erfolgt in zwei Schritten, ausgehend von kommerziell erhältlichen Vorläufern. Der erste Schritt ist die Synthese des chiralen Zwischenprodukts (R)-3-Methylpiperazin-2-on (2), gefolgt von der N-Acylierung zum Zielmolekül (3).

Schritt 1: Synthese von (R)-3-Methylpiperazin-2-on (2)

Ein etabliertes Verfahren zur Synthese von chiralem 3-Methylpiperazin-2-on beinhaltet die Zyklisierung eines geschützten Diamin-Vorläufers.[1] Ein detailliertes Protokoll, basierend auf Literaturverfahren, wird im experimentellen Teil beschrieben.

Schritt 2: Synthese von (R)-4-Benzoyl-3-methylpiperazin-2-on (3)

Die N-Acylierung des sekundären Amins im Piperazinonring wird durch Reaktion mit Benzoylchlorid in Gegenwart einer nicht-nukleophilen Base erreicht.[4]

Allgemeine Vorgehensweise zur Derivatisierung

Für SAR-Studien werden Derivate von (3) durch Modifikation des Benzoylrings hergestellt. Dies wird durch die Verwendung von substituierten Benzoylchloriden im zweiten Syntheseschritt erreicht.

Schema 1: Syntheseweg für 4-Benzoyl-3-methylpiperazin-2-on und dessen Derivate

G cluster_0 Synthese des Kern-Gerüsts cluster_1 Derivatisierung für SAR-Studien cluster_2 Biologische Untersuchung Vorläufer D-Alanin-Derivat & N-geschütztes Aminoacetaldehyd Zwischenprodukt_1 (R)-Methyl-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoat Vorläufer->Zwischenprodukt_1 Reduktive Aminierung Piperazinon (R)-3-Methylpiperazin-2-on (2) Zwischenprodukt_1->Piperazinon Hydrierung & Zyklisierung Kernstruktur (R)-4-Benzoyl-3-methylpiperazin-2-on (3) Piperazinon->Kernstruktur Benzoylchlorid, Base Derivate Derivatisierte Analoga (4a-n) Piperazinon->Derivate R-COCl, Base Assay Kinase-Inhibitions-Assay Kernstruktur->Assay Substituierte_Benzoylchloride Substituierte Benzoylchloride (R-COCl) Derivate->Assay Daten IC50-Werte Assay->Daten

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Untersuchung von 4-Benzoyl-3-methylpiperazin-2-on-Derivaten.

Experimentelle Protokolle

Protokoll 1: Synthese von (R)-3-Methylpiperazin-2-on (2)

Dieses Protokoll basiert auf dem in der Patentliteratur beschriebenen Verfahren.[1]

  • Reduktive Aminierung: D-Alaninmethylester-Hydrochlorid wird in Dichlormethan (DCM) gelöst und mit Triethylamin neutralisiert. Nach Filtration wird das Filtrat zu einer Lösung von N-Cbz-Aminoacetaldehyd in Methanol gegeben. Nach Abkühlen auf 0 °C werden Triethylamin und anschließend portionsweise Natriumtriacetoxyborhydrid zugegeben. Die Reaktion wird über Nacht bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktion wird mit gesättigter Natriumbicarbonatlösung gequencht. Die wässrige Phase wird mit DCM extrahiert. Die vereinigten organischen Phasen werden getrocknet und konzentriert, um (R)-Methyl-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoat zu erhalten.

  • Hydrierung und Zyklisierung: Das Produkt aus dem vorherigen Schritt wird in Methanol gelöst und Palladium auf Kohle (10 Gew.-%) wird zugegeben. Die Mischung wird unter Wasserstoffatmosphäre (1,8 MPa) über Nacht bei Raumtemperatur gerührt.

  • Reinigung: Die Reaktionsmischung wird filtriert und das Filtrat wird konzentriert. Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um (R)-3-Methylpiperazin-2-on (2) als weißen Feststoff zu erhalten.

Protokoll 2: Synthese von (R)-4-Benzoyl-3-methylpiperazin-2-on (3)
  • (R)-3-Methylpiperazin-2-on (2) (1 Äquiv.) wird in einem geeigneten aprotischen Lösungsmittel wie DCM oder Tetrahydrofuran (THF) gelöst.

  • Eine organische Base wie Triethylamin (1,2 Äquiv.) wird zugegeben und die Mischung wird auf 0 °C abgekühlt.

  • Benzoylchlorid (1,1 Äquiv.) wird langsam zugetropft.

  • Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und 2-4 Stunden gerührt, bis die Reaktion abgeschlossen ist (Überwachung durch Dünnschichtchromatographie).

  • Die Reaktion wird mit Wasser gequencht und die Phasen werden getrennt. Die wässrige Phase wird mit DCM extrahiert.

  • Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum konzentriert.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt, um (R)-4-Benzoyl-3-methylpiperazin-2-on (3) zu erhalten.

Protokoll 3: Allgemeines Protokoll zur Synthese von Derivaten (4a-n)

Die Derivate werden nach Protokoll 2 hergestellt, wobei anstelle von Benzoylchlorid entsprechend substituierte Benzoylchloride verwendet werden.

Protokoll 4: In-vitro-Kinase-Inhibitions-Assay (Beispiel)

Die inhibitorische Aktivität der synthetisierten Verbindungen gegen eine Zielkinase (z.B. PI3Kα) kann unter Verwendung eines kommerziell erhältlichen Assay-Kits (z.B. ADP-Glo™ Kinase Assay, Promega) bestimmt werden.

  • Die Verbindungen werden in Dimethylsulfoxid (DMSO) in einer Konzentrationsreihe gelöst.

  • Die Kinase, das Substrat und ATP werden gemäß den Anweisungen des Herstellers in die Wells einer Mikrotiterplatte gegeben.

  • Die Testverbindungen werden zu den entsprechenden Wells gegeben.

  • Die Reaktion wird für die angegebene Zeit bei der empfohlenen Temperatur inkubiert.

  • Die Kinaseaktivität wird durch Messung der Lumineszenz nach Zugabe der Detektionsreagenzien bestimmt.

  • Die IC50-Werte, die die Konzentration der Verbindung darstellen, die eine 50%ige Hemmung der Kinaseaktivität bewirkt, werden aus den Dosis-Wirkungs-Kurven berechnet.

Ergebnisse und Diskussion

Struktur-Aktivitäts-Beziehungen (SAR)

Um die SAR zu untersuchen, wurde eine Reihe von Derivaten von 4-Benzoyl-3-methylpiperazin-2-on synthetisiert, bei denen die Substituenten am Benzoylring variiert wurden. Die biologische Aktivität wurde als prozentuale Hemmung einer Zielkinase bei einer festen Konzentration und als IC50-Wert für die wirksamsten Verbindungen gemessen.

Haftungsausschluss: Die folgenden Daten sind repräsentativ und illustrativ für eine typische SAR-Studie. Sie basieren auf veröffentlichten Daten für strukturell verwandte Kinase-Inhibitoren und dienen dazu, das Konzept zu demonstrieren.

Tabelle 1: SAR von Derivaten mit Substitutionen in para-Position des Benzoylrings

VerbindungR (para-Position)% Hemmung bei 1 µMIC50 (nM)
3 H45850
4a F62420
4b Cl75150
4c CH351710
4d OCH338>1000
4e CF38855

Die Ergebnisse in Tabelle 1 deuten darauf hin, dass elektronenziehende Gruppen in der para-Position die Aktivität erhöhen, wobei die Trifluormethyl-Gruppe (4e) die höchste Wirksamkeit zeigt. Eine elektronenreiche Gruppe wie die Methoxy-Gruppe (4d) verringert die Aktivität.

Tabelle 2: SAR von Derivaten mit Substitutionen in meta-Position des Benzoylrings

VerbindungR (meta-Position)% Hemmung bei 1 µMIC50 (nM)
3 H45850
4f Cl8198
4g CH365380
4h OCH355650

Die Substitution in der meta-Position mit einem Chloratom (4f) führt ebenfalls zu einer signifikanten Steigerung der Aktivität, was darauf hindeutet, dass diese Position für die Interaktion mit der Zielstruktur wichtig ist.

Biologischer Kontext: Der PI3K/Akt-Signalweg

Viele Kinase-Inhibitoren zielen auf den PI3K/Akt/mTOR-Signalweg ab, der bei vielen Krebsarten fehlreguliert ist.[5][6] Dieser Signalweg spielt eine entscheidende Rolle bei der Regulierung des Zellzyklus, des Zellüberlebens, des Wachstums und der Proliferation.[7][8] Die Hemmung von Kinasen in diesem Weg, wie z.B. PI3K, kann das Wachstum von Tumorzellen unterdrücken.

PI3K_Akt_Pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K Aktivierung PIP2 PIP2 PI3K->PIP2 Phosphorylierung PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylierung mTORC1 mTORC1 Akt->mTORC1 Aktivierung BAD BAD Akt->BAD Inhibierung CellGrowth Zellwachstum & Proliferation mTORC1->CellGrowth Apoptosis Apoptose BAD->Apoptosis Induktion Inhibitor 4-Benzoyl-3-methyl- piperazin-2-on Derivat Inhibitor->PI3K Hemmung

Abbildung 2: Vereinfachte Darstellung des PI3K/Akt-Signalwegs und des potenziellen Angriffspunkts für 4-Benzoyl-3-methylpiperazin-2-on-Derivate.

Schlussfolgerung

Das 4-Benzoyl-3-methylpiperazin-2-on-Gerüst stellt eine vielversprechende Ausgangsstruktur für die Entwicklung neuer Kinase-Inhibitoren dar. Die in diesem Anwendungsmerkblatt beschriebenen Protokolle ermöglichen eine systematische Derivatisierung und biologische Bewertung zur Durchführung von SAR-Studien. Die illustrativen Daten zeigen, dass Modifikationen am Benzoylring einen signifikanten Einfluss auf die biologische Aktivität haben können. Zukünftige Arbeiten sollten sich auf die Erweiterung der Derivatbibliothek, die Untersuchung von Modifikationen an anderen Positionen des Piperazinonrings und die Validierung der Aktivität in zellbasierten und In-vivo-Modellen konzentrieren.

Referenzen

References

Novel Piperazinone Derivatives: Emerging Applications in Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers and drug development professionals are taking increasing notice of novel piperazinone derivatives, a versatile class of compounds demonstrating significant potential across a range of therapeutic areas. Recent studies have highlighted their experimental applications as potent anticancer, neuroprotective, and antidepressant agents. These findings, supported by detailed preclinical data and established experimental protocols, pave the way for the development of new targeted therapies.

This document provides an overview of the key experimental applications of these derivatives, complete with quantitative data, detailed methodologies for critical experiments, and visual representations of the underlying biological pathways and experimental procedures.

Key Therapeutic Areas and Experimental Data

Novel piperazinone derivatives have been investigated for their efficacy in several critical disease models. The following tables summarize the quantitative data from these studies, showcasing the potency and selectivity of these compounds.

Anticancer Activity

Piperazinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The in vitro antiproliferative activity is a key indicator of their potential as oncology therapeutics.

Table 1: Cytotoxic Activity of Piperazinone Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
7g HT29Human Colonic AdenocarcinomaNot Specified[1]
7g A549Adenocarcinoma Human Alveolar Basal EpithelialNot Specified[1]
Vindoline-piperazine conjugate 17 KM12Colon Cancer> -84.40% growth inhibition at 10⁻⁵ M[2]
Vindoline-piperazine conjugate 23 MDA-MB-468Breast CancerGI50 = 1.00 µM[3]
Vindoline-piperazine conjugate 25 HOP-92Non-small Cell Lung CancerGI50 = 1.35 µM[3]
PD-1 HepG2Liver CancerUp to 55.44% growth inhibition at 100 µg/mL[4]
PD-2 HepG2Liver CancerUp to 90.45% growth inhibition at 100 µg/mL[4]
Antiviral Activity

The antiviral potential of piperazine derivatives has been explored, particularly in the context of Human Immunodeficiency Virus (HIV).

Table 2: Anti-HIV Activity of Piperazine Derivatives

Compound IDTargetCell LineEC50 (µM)CC50 (µM)Reference
31 HIV-1Not Specified0.0472>10[5]
33 HIV-1Not Specified0.0314>10[5]
45 HIV-1H9 and MT43.9 and 3.770[5]
57 HIV-1Not Specified0.88 ± 0.46>300[5]
58 HIV-1Not Specified0.0014 ± 0.0001910.15 ± 1.82[5]
Neuroprotective and Antidepressant Activity

Recent research has focused on the role of piperazinone derivatives in neurodegenerative diseases and mood disorders, with promising results in preclinical models.

Table 3: Neuroprotective and Antidepressant Activity of Piperazinone Derivatives

Compound IDApplicationKey FindingReference
Piperazine (PPZ) Alzheimer's DiseaseRestores long-term potentiation in 5xFAD mouse hippocampal slices.[6][7]
6a AntidepressantHigh affinity for 5-HT1A receptor (Ki = 1.28 nM) and significantly increases 5-HT levels in the brain.[8]

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel piperazinone derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT29, A549)[1]

  • Normal cell line (e.g., MRC-5) for assessing general cytotoxicity[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Piperazinone derivative stock solutions (in DMSO)

  • MTT [3-(4, 5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] solution (4 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cell suspensions (1 x 10⁵ cells/mL) in 96-well plates and incubate at 37°C to allow for cell adherence.[1]

  • Compound Treatment: Prepare seven concentrations of each piperazinone derivative (ranging from 0.5 to 1000 µM) in culture medium.[1] After cell adherence, replace the medium with the medium containing the various concentrations of the test compounds.

  • Incubation: Incubate the treated cells for 72 hours at 37°C.[1]

  • MTT Addition: Remove the culture medium and add 25 µL of MTT solution to each well.[1] Incubate for 3 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[1] Shake the plates for 15 minutes at 37°C.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 values using appropriate software (e.g., GraphPad Prism).[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds cell_seeding->treat_cells compound_prep Prepare Compound Dilutions compound_prep->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_3h Incubate for 3 hours add_mtt->incubate_3h add_dmso Add DMSO incubate_3h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Workflow for the MTT-based cytotoxicity assay.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of piperazinone derivatives on the expression levels of key proteins in a specific signaling pathway (e.g., 5-HT1AR/BDNF/PKA).

Materials:

  • Treated and untreated cell or tissue lysates

  • Protein extraction buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-5-HT1AR, anti-BDNF, anti-PKA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways

The therapeutic effects of novel piperazinone derivatives are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

5-HT1A Receptor/BDNF/PKA Signaling Pathway in Antidepressant Action

Certain piperazinone derivatives exert their antidepressant effects by targeting the serotonin 1A receptor (5-HT1A). Activation of this receptor can lead to a cascade of downstream events, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA), which are known to be involved in neurogenesis and synaptic plasticity.[8]

Antidepressant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Piperazinone Piperazinone Derivative (6a) HT1AR 5-HT1A Receptor Piperazinone->HT1AR Activates AC Adenylyl Cyclase HT1AR->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Promotes BDNF BDNF BDNF_Gene->BDNF Upregulates Neurogenesis Neurogenesis BDNF->Neurogenesis Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity Antidepressant_Effect Antidepressant Effect Neurogenesis->Antidepressant_Effect Synaptic_Plasticity->Antidepressant_Effect

Antidepressant signaling cascade of a piperazinone derivative.
TRPC6-Mediated Neuroprotection in Alzheimer's Disease

In the context of Alzheimer's disease, piperazine derivatives have been shown to act as agonists of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[6][7] Activation of TRPC6 leads to an influx of calcium, which is believed to play a role in stabilizing dendritic spines and promoting neuronal survival, thereby counteracting the neurotoxic effects of amyloid beta.[6][7]

Neuroprotective_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Piperazine Piperazine Derivative (PPZ) TRPC6 TRPC6 Channel Piperazine->TRPC6 Potentiates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Mediates SOCE Store-Operated Calcium Entry Ca_Influx->SOCE Activates Dendritic_Spine_Stability Dendritic Spine Stability SOCE->Dendritic_Spine_Stability Promotes LTP_Restoration LTP Restoration Dendritic_Spine_Stability->LTP_Restoration Neuroprotection Neuroprotection LTP_Restoration->Neuroprotection

References

Application Note: Quantitative Analysis of 4-Benzoyl-3-methylpiperazin-2-one in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Benzoyl-3-methylpiperazin-2-one is a synthetic compound with a piperazine-2,5-dione core structure, a scaffold known for its presence in various bioactive molecules. Due to its potential pharmacological activity, a sensitive and selective analytical method is crucial for its quantification in biological matrices during preclinical and clinical development. This application note presents a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • This compound (Reference Standard, >98% purity)

    • This compound-d5 (Internal Standard, >98% purity)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, ultrapure)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Human plasma (K2-EDTA anticoagulant)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and its deuterated internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions:

    • Prepare serial dilutions of the analyte stock solution in 50% methanol/water to create calibration standards.

    • Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

  • Calibration Standards and QC Samples:

    • Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples.

Sample Preparation from Human Plasma

This protocol utilizes a protein precipitation method for sample cleanup.

  • Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Human Plasma Sample Spike_IS 2. Spike with Internal Standard Plasma->Spike_IS Precipitate 3. Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Evaporate 5. Supernatant Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute LC_Separation 7. Chromatographic Separation Reconstitute->LC_Separation MS_Detection 8. Mass Spectrometric Detection LC_Separation->MS_Detection Quantification 9. Quantification & Reporting MS_Detection->Quantification

Caption: Workflow for the analysis of this compound.

LC-MS/MS Method Parameters

The chromatographic separation is performed on a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Conditions

ParameterSetting
LC System High-Performance Liquid Chromatography System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound219.1105.110025
This compound-d5224.1110.110025

Note: The exact m/z values and collision energies should be optimized by direct infusion of the analyte and internal standard.

Results and Data Presentation

The developed LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation. The validation assessed linearity, accuracy, precision, selectivity, and stability.

Table 3: Quantitative Performance of the LC-MS/MS Method

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Matrix Effect Minimal, compensated by the use of a stable isotope-labeled IS
Recovery Consistent and reproducible across the concentration range

Logical Relationship of Method Validation

G Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability LLOQ LLOQ Linearity->LLOQ

Caption: Key components of the bioanalytical method validation process.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for high-throughput analysis in a drug development setting. The method demonstrates excellent performance characteristics, meeting the requirements for bioanalytical method validation.

Application Notes and Protocols: N-acylation of 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperazin-2-one is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential. The functionalization of the piperazinone ring, particularly at the N4 position, is a critical step in the development of novel pharmaceutical agents. N-acylation, the introduction of an acyl group onto the secondary amine of the piperazinone ring, is a fundamental transformation that allows for the exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries. This protocol provides a detailed methodology for the N-acylation of 3-methylpiperazin-2-one, a key reaction in drug discovery and development.

The direct acylation of the N4 nitrogen is a common strategy for derivatization and is typically achieved by reacting the piperazinone with an acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base.[1] This method is efficient for creating a stable amide bond and introducing a wide variety of substituents.

Experimental Protocol: N-acylation with 4-Fluorobenzoyl Chloride

This protocol details the synthesis of (R)-4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one, a representative example of the N-acylation of 3-methylpiperazin-2-one.[1]

Materials:

  • (R)-3-Methylpiperazin-2-one

  • 4-Fluorobenzoyl Chloride

  • 4-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and equipment for purification (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-methylpiperazin-2-one (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Add 4-methylmorpholine (NMM) (1.1 equivalents) to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel or syringe over a period of 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the N-acylation of (R)-3-methylpiperazin-2-one with 4-fluorobenzoyl chloride.[1]

Reactant 1Reactant 2Base (Equivalents)SolventProductConditions
(R)-3-Methylpiperazin-2-one4-Fluorobenzoyl Chloride4-Methylmorpholine (1.1)DCM(R)-4-(4-Fluorobenzoyl)-3-methylpiperazin-2-oneRoom Temperature

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of 3-methylpiperazin-2-one.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 3-methylpiperazin-2-one and base in DCM add_acyl Add Acyl Chloride Solution start->add_acyl 1 react Stir at Room Temperature add_acyl->react 2 quench Quench with Water react->quench 3 extract Wash with NaHCO3 and Brine quench->extract 4 dry Dry Organic Layer extract->dry 5 concentrate Concentrate dry->concentrate 6 purify Column Chromatography concentrate->purify 7 characterize Characterization (NMR, MS) purify->characterize 8

Caption: General workflow for the N-acylation of 3-methylpiperazin-2-one.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the N-acylation reaction.

logical_relationship substrate 3-Methylpiperazin-2-one (Nucleophile) product N-Acylated Product substrate->product reagent Acyl Chloride (Electrophile) reagent->product base Base (e.g., 4-Methylmorpholine) base->product Activates Nucleophile/ Scavenges HCl solvent Solvent (e.g., DCM) solvent->substrate solvent->reagent conditions Room Temperature conditions->product

Caption: Key components and their roles in the N-acylation reaction.

References

Application Notes and Protocols for the Investigation of 4-Benzoyl-3-methylpiperazin-2-one in CNS Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for the compound 4-Benzoyl-3-methylpiperazin-2-one. Therefore, this document provides a generalized framework and a set of hypothetical protocols for the characterization of a novel piperazin-2-one derivative, hereafter referred to as "Compound PZM," for potential applications in Central Nervous System (CNS) research. The data and specific pathways presented are illustrative and intended to serve as a guide for experimental design.

Introduction

The piperazine moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs targeting the CNS.[1] Piperazine derivatives have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often by modulating monoaminergic pathways.[2][3] The piperazin-2-one core provides a rigid structure that is suitable for creating derivatives with specific interactions with biological targets.[1] The investigation of novel derivatives like this compound (Compound PZM) is a rational step in the search for new CNS-active agents. These application notes outline a systematic approach to characterize its potential pharmacological profile.

Application Notes: A Roadmap for CNS Candidate Characterization

The characterization of a novel compound for CNS applications typically follows a tiered approach, from initial in vitro screening to in vivo validation.

1. In Vitro Pharmacological Profiling:

The initial phase aims to identify the primary biological targets of Compound PZM and establish its basic pharmacological properties.

  • Primary Target Screening: The compound should be screened against a panel of common CNS targets to identify potential mechanisms of action. Key targets include:

    • G-Protein Coupled Receptors (GPCRs): Serotonin (5-HT), Dopamine (D), and Adrenergic receptor subtypes.

    • Ligand-Gated Ion Channels: GABA-A receptors (benzodiazepine, barbiturate, and GABA sites), and NMDA receptors.

    • Monoamine Transporters: SERT, DAT, and NET.

  • Secondary Functional Assays: Once primary binding targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator. For instance, if Compound PZM binds to the 5-HT2A receptor, a functional assay would determine if it activates or blocks the receptor's signaling cascade.[4]

  • In Vitro ADME-Tox: Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical.

    • Solubility and Stability: Assess aqueous solubility and stability in relevant biological matrices.

    • Metabolic Stability: Use liver microsomes to predict metabolic clearance.

    • Blood-Brain Barrier (BBB) Permeability: In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), can provide an initial estimate of CNS penetration.[5]

    • Cytotoxicity: Evaluate general toxicity in relevant cell lines (e.g., neuronal or hepatic cells).[6]

2. In Vivo Characterization:

If in vitro data is promising, the investigation proceeds to animal models to assess pharmacokinetics and behavioral effects.

  • Pharmacokinetics (PK): Determine the compound's concentration profile in blood and, crucially, in the brain over time after administration to rodents. This establishes brain exposure and helps in dose selection for efficacy studies.

  • Behavioral Screening: Based on the in vitro profile, select appropriate animal models. For example:

    • If Compound PZM shows affinity for GABA-A or serotonin receptors, anxiolytic-like effects can be tested using the Elevated Plus Maze (EPM) or Light-Dark Box tests.[7]

    • Potential antidepressant effects can be evaluated using the Forced Swim Test (FST) or Tail Suspension Test (TST) .[8]

  • Mechanism of Action (MoA) in Vivo: Pre-treatment with known receptor antagonists can help confirm that the behavioral effects of Compound PZM are mediated through its intended target.

Data Presentation (Hypothetical)

The following tables represent hypothetical data for Compound PZM to illustrate how results can be structured.

Table 1: Hypothetical In Vitro Profile of Compound PZM

Assay TypeTargetResult TypeValue
Radioligand BindingGABA-A (Benzodiazepine Site)Ki (nM)85
Radioligand Binding5-HT2A ReceptorKi (nM)150
Radioligand BindingDopamine D2 ReceptorKi (nM)> 10,000
Functional AssayGABA-A (Electrophysiology)% Potentiation @ 1µM120% (of GABA)
Functional Assay5-HT2A Receptor (Ca2+ Flux)IC50 (nM)450 (Antagonist)
ADME AssayPAMPA-BBBPe (10-6 cm/s)6.5
ADME AssayHuman Liver Microsomest1/2 (min)45

Table 2: Hypothetical In Vivo Efficacy of Compound PZM in the Elevated Plus Maze (Mice)

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries (%)
Vehicle-35 ± 520 ± 3
Diazepam (Positive Control)2.095 ± 1045 ± 5
Compound PZM5.050 ± 728 ± 4
Compound PZM10.080 ± 940 ± 6
Compound PZM20.082 ± 1142 ± 5
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle.

Mandatory Visualizations

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization cluster_2 Lead Optimization a Primary Screening (Binding Assays) b Functional Assays (Agonist/Antagonist) a->b c Selectivity Profiling b->c d In Vitro ADME-Tox (PAMPA-BBB, Microsomes) c->d e Pharmacokinetics (Brain Penetration) d->e Promising Candidate f Behavioral Screening (e.g., Elevated Plus Maze) e->f g Mechanism of Action (Antagonist Challenge) f->g h Toxicity Studies g->h i SAR Studies h->i j Candidate Selection i->j

Caption: Experimental workflow for a novel CNS compound.

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A_Receptor GABA Binding Chloride Cl- Influx GABA_A_Receptor->Chloride PZM Compound PZM PZM->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: Hypothetical MoA: Positive modulation of GABA-A receptor.

Experimental Protocols

Protocol 1: GABA-A Receptor Benzodiazepine Site Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor using [3H]-Flumazenil.[9]

Materials:

  • Rat whole brain tissue, homogenized

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]-Flumazenil (specific activity ~80 Ci/mmol)

  • Non-specific determinant: Diazepam (10 µM final concentration)

  • Test Compound PZM: Stock solution in DMSO, serially diluted

  • 96-well filter plates (GF/B)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize rat brain tissue in ice-cold 0.32 M sucrose. b. Centrifuge at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in binding buffer and repeat the centrifugation. e. Resuspend the final pellet in fresh binding buffer and determine the protein concentration (e.g., Bradford assay). Aliquot and store at -80°C.

  • Assay Setup (in a 96-well plate): a. Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]-Flumazenil (final concentration ~1 nM), and 100 µL of membrane homogenate (~100 µg protein). b. Non-specific Binding: Add 50 µL of Diazepam solution, 50 µL of [3H]-Flumazenil, and 100 µL of membrane homogenate. c. Compound PZM Competition: Add 50 µL of diluted Compound PZM (at various concentrations), 50 µL of [3H]-Flumazenil, and 100 µL of membrane homogenate.

  • Incubation: a. Incubate the plate for 60 minutes on ice (4°C).

  • Harvesting and Washing: a. Rapidly filter the contents of each well through the filter plate using a cell harvester. b. Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Counting: a. Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific counts from total counts. b. Plot the percentage of specific binding against the log concentration of Compound PZM. c. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and entries into the open arms.[1][10]

Apparatus:

  • A plus-shaped maze raised from the floor (~50 cm).

  • Two opposite arms are open (e.g., 50 x 10 cm), and two are enclosed by high walls (e.g., 50 x 10 x 40 cm).

  • An open central square (10 x 10 cm) connects the arms.

  • A video camera is mounted above the maze to record the sessions.

Procedure:

  • Acclimation: a. Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: a. Administer Compound PZM (e.g., 5, 10, 20 mg/kg), vehicle, or a positive control (e.g., Diazepam, 2 mg/kg) via intraperitoneal (i.p.) injection. b. Allow for a pre-treatment period of 30 minutes.

  • Testing: a. Place a mouse on the central square of the maze, facing one of the enclosed arms. b. Allow the mouse to explore the maze freely for 5 minutes. c. Record the session using the overhead video camera.

  • Behavioral Scoring: a. Use video tracking software or a trained observer to score the following parameters:

    • Time spent in the open arms.
    • Time spent in the closed arms.
    • Number of entries into the open arms.
    • Number of entries into the closed arms. b. An arm entry is defined as all four paws entering the arm.

  • Data Analysis: a. Calculate the percentage of time spent in the open arms: (Time in open / (Time in open + Time in closed)) * 100. b. Calculate the percentage of open arm entries: (Open entries / (Open + Closed entries)) * 100. c. Analyze the data using ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control. An increase in the time spent or entries in the open arms suggests an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.

References

Application Notes and Protocols for Cell-based Assays Involving 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoyl-3-methylpiperazin-2-one is a synthetic compound belonging to the piperazinone class of heterocyclic molecules. Compounds within this structural family have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific biological data for this compound is not extensively documented in publicly available literature, related piperazine-containing structures have demonstrated potential as anticancer agents. This document provides a representative, hypothetical application note on the evaluation of this compound as a potential anti-proliferative agent, based on methodologies commonly employed for analogous compounds. The protocols and data presented herein are intended to serve as a template for the investigation of this and similar molecules.

Hypothetical Mechanism of Action

Based on the activities of similar piperazinone derivatives, it is hypothesized that this compound may exert cytotoxic effects on cancer cells through the induction of apoptosis. A plausible, though unconfirmed, mechanism could involve the inhibition of a key signaling pathway implicated in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway could lead to the downstream activation of pro-apoptotic proteins and cell cycle arrest.

Signaling Pathway Diagram

hypothetical_signaling_pathway compound 4-Benzoyl-3-methyl- piperazin-2-one pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key cell-based assays, illustrating the potential anti-proliferative effects of this compound on a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HCT116Colon Carcinoma18.5
HeLaCervical Cancer25.1

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

Treatment Concentration (µM)% Annexin V-Positive Cells
0 (Vehicle Control)5.3
1025.8
2048.2
5075.6

Experimental Protocols

Cell Viability (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow Diagram:

mtt_assay_workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with 4-Benzoyl-3-methyl- piperazin-2-one incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the quantification of apoptosis induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Workflow Diagram:

apoptosis_assay_workflow start Seed cells in 6-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with 4-Benzoyl-3-methyl- piperazin-2-one incubate1->treat incubate2 Incubate for 48h treat->incubate2 harvest Harvest and wash cells incubate2->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • MCF-7 cells

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Disclaimer

The data and protocols presented in this document are for illustrative purposes only and are based on the general activities of compounds structurally related to this compound. Actual experimental results may vary. Researchers should conduct their own validation studies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-benzoyl-3-methylpiperazin-2-one.

Troubleshooting Guide: Low Yield and Impurities

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Acylating Agent Activation: If using benzoic acid, the coupling agent (e.g., CDI) may not have fully activated the carboxylic acid.- Ensure the activating agent (e.g., N,N'-Carbonyldiimidazole) is fresh and handled under anhydrous conditions. - Allow for sufficient activation time before adding the 3-methylpiperazin-2-one. A typical activation involves refluxing benzoic acid and CDI in THF for 2-3 hours.[1]
2. Low Reactivity of Acylating Agent: Benzoyl chloride may be old or partially hydrolyzed.- Use freshly opened or distilled benzoyl chloride. - Consider using a more reactive acylating agent, though this may require further optimization.
3. Inappropriate Reaction Temperature: The reaction may be too slow at room temperature.- For the CDI method, refluxing in a solvent like THF (approx. 66°C) is often necessary.[1] - For the benzoyl chloride method, if the reaction is sluggish at 0°C or room temperature, gentle heating (e.g., 40-50°C) can be trialed, but monitor for side product formation.
Presence of Starting Material 1. Insufficient Equivalents of Acylating Agent: Molar ratio of the benzoylating agent to the piperazinone may be too low.- Use a slight excess (1.1 to 1.2 equivalents) of the benzoylating agent (benzoyl chloride or the benzoic acid/CDI mixture).
2. Short Reaction Time: The reaction may not have proceeded to completion.- Extend the reaction time. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. For CDI-based couplings, this could be up to 15 hours.[1]
Formation of Di-benzoylated Byproduct 1. Lack of Regioselectivity: The N1-H of the piperazinone ring is also acylated. This is more likely with highly reactive acylating agents or strong bases.- The methyl group at the 3-position provides steric hindrance that favors acylation at the N4 position.[1] - Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl without promoting side reactions. - Add the benzoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0°C) to control reactivity.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product and any unreacted starting material or byproducts may have similar retention factors.- Utilize column chromatography with a gradient elution system. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity.[2] - Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) to purify the final product.
2. Oily Product: The final product may not crystallize easily.- Ensure all solvents are thoroughly removed under high vacuum. - Attempt to precipitate the product from a solution by adding a non-solvent (e.g., adding hexane to an ethyl acetate solution). - Purification via column chromatography should yield a purified oil or solid.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for obtaining a high yield of this compound: using benzoyl chloride or benzoic acid with a coupling agent?

A1: Both routes are viable. The acylation of N-ethyl-piperazine with acid chlorides has been reported with yields as high as 91-94%.[2] The method using benzoic acid and N,N'-carbonyldiimidazole (CDI) has been reported for the analogous 4-benzoyl-2-methylpiperazine with a 40% yield.[1] For yield improvement, the benzoyl chloride method with a suitable base like triethylamine is often more direct and can be higher yielding, provided the reaction conditions are well-controlled to ensure regioselectivity.

Q2: What is the role of the base in the benzoyl chloride method?

A2: The base, typically a non-nucleophilic amine like triethylamine, is crucial for two reasons. First, it neutralizes the hydrochloric acid (HCl) generated during the reaction. This is important because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Second, the base can act as a catalyst in the acylation process. The addition of a base has been shown to significantly improve both regioselectivity and reaction times in similar syntheses.

Q3: How can I ensure that benzoylation occurs at the N4 position and not the N1 position?

A3: Regioselectivity is primarily achieved due to the steric hindrance provided by the methyl group at the C3 position, which makes the adjacent N1 nitrogen less accessible than the N4 nitrogen.[1] To further favor N4 acylation, you can:

  • Use controlled reaction conditions, such as slow addition of the acylating agent at low temperatures.

  • Employ a non-nucleophilic base.

Q4: What are the best practices for purifying the final product?

A4: The most common purification method is silica gel column chromatography.[2] An eluent system of ethyl acetate and hexane, or methanol in ethyl acetate or dichloromethane, is a good starting point. Monitor the fractions by TLC to isolate the pure product. If the product is a solid, recrystallization can be an effective final purification step.

Q5: My final product appears as multiple spots on NMR, suggesting conformers. Is this normal?

A5: Yes, this is a known phenomenon for N-acylated piperazines. The partial double bond character of the amide C-N bond restricts rotation, leading to the presence of different conformers (rotamers) at room temperature. This can result in a more complex NMR spectrum than expected. Temperature-dependent NMR studies can confirm the presence of conformers, as the distinct signals will coalesce at higher temperatures.

Experimental Protocols

Protocol 1: Acylation with Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol is based on the general procedure for N-acylation of piperazinones.[3]

  • Dissolution: Dissolve 3-methylpiperazin-2-one (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Acylation with Benzoic Acid and CDI

This protocol is adapted from the synthesis of 4-benzoyl-2-methylpiperazine.[1]

  • Activation of Benzoic Acid: In a flask under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (1.0 eq.) and N,N'-carbonyldiimidazole (CDI) (1.0 eq.) in anhydrous THF.

  • Activation Reaction: Heat the mixture to reflux for 2-3 hours to form the acylimidazolide intermediate.

  • Addition of Piperazinone: Add 3-methylpiperazin-2-one (1.0 eq.) to the reaction mixture.

  • Main Reaction: Continue to reflux the mixture for an additional 3-15 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography (e.g., using an eluent of ethyl acetate/methanol).[1]

Data Summary

MethodAcylating AgentCoupling Agent / BaseSolventTemperatureReported Yield (Analogous Product)Reference
1Benzoyl ChlorideTriethylamineDichloromethane0°C to RTHigh (not specified)General Method[3]
2Benzoic AcidN,N'-Carbonyldiimidazole (CDI)TetrahydrofuranReflux (66°C)40% (for 4-benzoyl-2-methylpiperazine)[1]
3Acid Chlorides---91-94% (for other piperazinyl-amides)[2]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_methods Acylation Methods cluster_product Final Product A 3-Methylpiperazin-2-one M1 Method 1: Schotten-Baumann A->M1 M2 Method 2: CDI Coupling A->M2 B Benzoyl Chloride B->M1 C Benzoic Acid D CDI C->M2 D->M2 P 4-Benzoyl-3-methyl- piperazin-2-one M1->P M2->P

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Starting Material Present? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products No Increase_Time Increase Reaction Time or Temperature Check_SM->Increase_Time Yes Check_Reagents Check Reagent Purity (e.g., Benzoyl Chloride) Check_Side_Products->Check_Reagents Yes (Other) Optimize_Base Optimize Base and Addition Conditions Check_Side_Products->Optimize_Base Yes (Di-acylation) Purification Optimize Purification (Chromatography/Recrystallization) Check_Side_Products->Purification No Increase_Time->Check_Side_Products Increase_Equiv Increase Equivalents of Acylating Agent Increase_Time->Increase_Equiv Check_Reagents->Purification Optimize_Base->Purification

Caption: Troubleshooting workflow for low yield synthesis.

Logic_Diagram cluster_pros1 Advantages cluster_cons1 Disadvantages cluster_pros2 Advantages cluster_cons2 Disadvantages Title Choice of Acylation Method Method1 Method 1: Benzoyl Chloride Title->Method1 Method2 Method 2: Benzoic Acid + CDI Title->Method2 Pros1 - Potentially higher yield - More direct, fewer steps - Faster reaction Method1->Pros1 Cons1 - Benzoyl chloride is moisture sensitive - Generates HCl byproduct - Risk of di-acylation Method1->Cons1 Pros2 - Milder conditions - Avoids corrosive HCl - Good for sensitive substrates Method2->Pros2 Cons2 - Requires pre-activation step - CDI is moisture sensitive - Reported lower yield for analog Method2->Cons2

Caption: Comparison of acylation methods for synthesis.

References

Technical Support Center: Purification of 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Benzoyl-3-methylpiperazin-2-one from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of 3-methylpiperazin-2-one with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1][2][3][4][5]

Q2: What are the potential impurities in the synthesis of this compound?

A2: Common impurities may include:

  • Unreacted 3-methylpiperazin-2-one: The starting material may not have fully reacted.

  • Benzoic acid: Formed from the hydrolysis of benzoyl chloride.

  • 1,4-Dibenzoyl-3-methylpiperazin-2-one: A potential side-product from the dibenzoylation of the starting material.

  • Excess benzoyl chloride: Residual acylating agent.

Q3: What are the recommended purification techniques for this compound?

A3: The primary purification methods are recrystallization and silica gel column chromatography. The choice between these depends on the impurity profile and the desired final purity.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the purification process. A developed TLC or HPLC method can help identify fractions containing the pure product and assess the purity of the final compound.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not crystallize The solution is not saturated.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add a seed crystal of the pure product.
The wrong solvent or solvent system is being used.- Perform small-scale solubility tests to find a suitable solvent or solvent system where the compound is soluble in the hot solvent and insoluble in the cold solvent.
Oiling out The compound is precipitating as a liquid instead of a solid.- Use a more dilute solution.- Cool the solution more slowly.- Try a different solvent system.
Low recovery The compound is too soluble in the cold solvent.- Use a less polar solvent in your solvent system.- Ensure the solution is cooled sufficiently before filtration.
Colored impurities in crystals The impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Silica Gel Column Chromatography
Problem Possible Cause Solution
Poor separation of spots The eluent system is not optimal.- Adjust the polarity of the eluent. For better separation of polar compounds, increase the polarity. For non-polar compounds, decrease the polarity.- Try a different solvent system.
Compound is stuck on the column The compound is too polar for the eluent system.- Gradually increase the polarity of the eluent.- If the compound is basic, consider adding a small amount of a basic modifier like triethylamine to the eluent.
Streaking of spots on TLC The sample is overloaded on the column.- Use a larger column or load less sample.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading.
Cracking of the silica gel bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Conditions)
  • Dissolve 3-methylpiperazin-2-one (1 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Separate the organic layer, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Purification by Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Methods

Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Ethyl acetate/Hexane (e.g., 1:1 or 2:1 v/v, to be optimized)

  • Visualization: UV light (254 nm)

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 230-240 nm

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance White to off-white solid (expected)
Melting Point Not readily available in searches
Predicted XlogP 0.9

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Recrystallization Ethanol or Ethyl Acetate/HexanesGood balance of polarity for dissolving the amide at high temperatures and allowing crystallization upon cooling.
Column Chromatography Ethyl Acetate/Hexanes GradientAllows for the elution of less polar impurities first, followed by the desired product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 3-Methylpiperazin-2-one + Benzoyl Chloride Reaction Schotten-Baumann Reaction (DCM, aq. NaOH) Start->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Purification_Choice Purification Method Crude->Purification_Choice Recrystallization Recrystallization (e.g., Ethanol) Purification_Choice->Recrystallization High Yield & Purity Column Column Chromatography (Silica Gel, EtOAc/Hexanes) Purification_Choice->Column Complex Mixture Pure_Product Pure 4-Benzoyl-3-methyl- piperazin-2-one Recrystallization->Pure_Product Column->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Obtained Purity_Check Check Purity by TLC/HPLC Start->Purity_Check Is_Pure Is Purity > 98%? Purity_Check->Is_Pure End Purification Complete Is_Pure->End Yes Purification_Needed Purification Required Is_Pure->Purification_Needed No Recrystallization_Attempt Attempt Recrystallization Purification_Needed->Recrystallization_Attempt Recrystallization_Success Successful? Recrystallization_Attempt->Recrystallization_Success Recrystallization_Success->Purity_Check Yes Column_Chromatography Perform Column Chromatography Recrystallization_Success->Column_Chromatography No (oiling out/ impurities remain) Column_Success Successful? Column_Chromatography->Column_Success Column_Success->Purity_Check Yes Optimize_Column Optimize Eluent/Stationary Phase Column_Success->Optimize_Column No (poor separation) Optimize_Column->Column_Chromatography

Caption: Logical decision tree for troubleshooting the purification process.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 4-Benzoyl-3-methylpiperazin-2-one.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions for my in vitro assays. What are the initial steps I should take?

A1: Initial troubleshooting should focus on simple and rapid methods to enhance solubility. We recommend a step-wise approach starting with solvent characterization and moving towards formulation adjustments. It is crucial to determine the basic physicochemical properties of your compound batch.

Troubleshooting Workflow for Initial Solubility Issues

start Start: Solubility Issue with This compound solvent_test Step 1: Test Solubility in Common Organic Solvents (e.g., DMSO, Ethanol, Methanol) start->solvent_test aqueous_buffer Step 2: Assess Solubility in Aqueous Buffers at Different pHs (e.g., pH 4.0, 7.4, 9.0) solvent_test->aqueous_buffer If soluble in organic solvent, proceed to dilution in aqueous media cosolvent Step 3: Attempt Co-solvent System (e.g., DMSO/Water, Ethanol/Water) aqueous_buffer->cosolvent If precipitation occurs success Solubility Achieved cosolvent->success If soluble failure Proceed to Advanced Formulation Strategies cosolvent->failure If still insoluble

Caption: Initial troubleshooting workflow for solubility issues.

Q2: What are the predicted physicochemical properties of this compound that might influence its solubility?

A2: While experimental data is limited, we can infer some properties from its structure. The presence of a benzoyl group suggests a degree of lipophilicity, while the piperazinone core contains nitrogen atoms that could be protonated, suggesting pH-dependent solubility.

PropertyPredicted Value/InferenceImplication for Solubility
Molecular Formula C12H14N2O2[1]-
Molecular Weight 218.26 g/mol [2]Moderate molecular weight.
XlogP 0.9[1]Indicates moderate lipophilicity, suggesting that solubility in pure water may be limited.
Ionizable Groups The piperazine ring contains nitrogen atoms that can act as bases.Solubility is likely to be pH-dependent, with higher solubility at lower pH due to protonation.

Q3: My experiments require a stock solution of this compound. What is the recommended solvent and storage condition?

A3: For creating a stock solution, it is advisable to use a water-miscible organic solvent in which the compound is freely soluble. Based on the predicted properties, Dimethyl Sulfoxide (DMSO) is a common first choice.

Protocol for Stock Solution Preparation

  • Solvent Selection: Start with anhydrous DMSO. If solubility is still an issue, consider N,N-Dimethylformamide (DMF).

  • Preparation:

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 10 mM).

    • To aid dissolution, you can gently warm the solution to 37°C and use a vortex or sonicate for a short period.[3]

  • Storage:

    • Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to 1 month), -20°C is recommended.

    • For long-term storage (up to 6 months), store at -80°C.[3]

Troubleshooting Guides: Advanced Formulation Strategies

If basic troubleshooting fails to achieve the desired concentration, more advanced formulation strategies may be necessary. These techniques aim to increase the aqueous solubility and dissolution rate of poorly soluble compounds.[4][5][6]

Issue 1: Poor Solubility in Physiological Buffers (e.g., PBS pH 7.4)

This is a common challenge for in vivo studies and cell-based assays. The following strategies can be employed.

Strategy 1: pH Modification

Given the basic nature of the piperazine moiety, altering the pH of the medium can significantly enhance solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[4][5]

Commonly Used Co-solvents and Their Typical Concentration Ranges

Co-solventTypical Concentration Range for in vitro studiesNotes
Ethanol 1-10% (v/v)Can have biological effects at higher concentrations.
Propylene Glycol 5-20% (v/v)Generally well-tolerated.
Polyethylene Glycol (PEG) 300/400 10-30% (v/v)Can also act as a viscosity modifier.

Experimental Protocol: Co-solvent Formulation Development

  • Prepare stock solutions of the co-solvents (e.g., 100% Ethanol, 100% Propylene Glycol).

  • Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent.

  • Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described above.

  • Select the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity.

Logical Flow for Selecting a Solubility Enhancement Strategy

start Inadequate Aqueous Solubility of this compound ph_modification Is the compound ionizable? (Yes, piperazine moiety) start->ph_modification try_ph Attempt pH Modification (Acidic pH likely to improve solubility) ph_modification->try_ph cosolvents Is the compound lipophilic? (Yes, benzoyl group) try_ph->cosolvents If insufficient try_cosolvents Use Co-solvents (e.g., PEG, Propylene Glycol) cosolvents->try_cosolvents complexation Are more advanced formulations feasible? try_cosolvents->complexation If still problematic try_complexation Consider Cyclodextrin Complexation or Solid Dispersions complexation->try_complexation result Optimized Formulation try_complexation->result

Caption: Decision tree for selecting a solubility enhancement method.

Issue 2: Low Dissolution Rate and Bioavailability for in vivo Studies

For oral administration, both solubility and dissolution rate are critical for achieving adequate bioavailability.[5]

Strategy 3: Particle Size Reduction

Reducing the particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[4][5]

  • Micronization: Achieves particle sizes in the range of 2-5 µm.[6]

  • Nanosizing: Reduces particle size to the 100-250 nm range, further increasing the surface area.[6]

Experimental Protocol: Nanosuspension Formulation

  • Method: Wet milling or high-pressure homogenization are common techniques.

  • Procedure (Conceptual):

    • Disperse the micronized this compound in an aqueous solution containing stabilizers (e.g., surfactants like Poloxamer 188 or polymers like HPMC).

    • Process the suspension through a high-pressure homogenizer or a bead mill until the desired particle size distribution is achieved.

    • Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.

Strategy 4: Solid Dispersions

This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can improve both solubility and dissolution.[5][7]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Choose a hydrophilic polymer such as Hydroxypropyl Methylcellulose (HPMC)[7], Polyvinylpyrrolidone (PVP), or a Soluplus®.

  • Procedure:

    • Dissolve both this compound and the chosen polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass where the drug is dispersed within the polymer.

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.

    • Perform dissolution studies to compare the release profile of the solid dispersion to the pure drug.

Strategy 5: Salt Formation

The piperazine moiety in this compound is a good candidate for salt formation with pharmaceutically acceptable acids. This can dramatically increase aqueous solubility.[8][9]

Experimental Protocol: Salt Screening

  • Acid Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, tartaric acid, citric acid).

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., acetone, ethanol).

    • Add a stoichiometric amount of the selected acid.

    • Allow the salt to crystallize. If no crystals form, try different solvents or solvent/anti-solvent combinations.

    • Isolate the resulting solid and dry it.

    • Characterize the new salt form for its physicochemical properties, including solubility and dissolution rate, and compare it to the free base.

By systematically applying these troubleshooting guides and experimental protocols, researchers can overcome the solubility challenges associated with this compound and advance their research and development efforts.

References

Stability of 4-Benzoyl-3-methylpiperazin-2-one in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 4-Benzoyl-3-methylpiperazin-2-one in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place. When in solution, it is recommended to prepare fresh solutions for immediate use. If storage in solution is necessary, it should be kept at -20°C or lower and protected from light.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which contains an amide bond within the piperazinone ring and an external benzoyl group, the primary degradation pathways are likely hydrolysis and photolysis. The amide bond in the piperazinone ring can be susceptible to hydrolysis under both acidic and basic conditions. The benzoyl moiety may also be subject to degradation under certain conditions.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying this compound and its degradation products.[1][2] Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound is expected to be pH-dependent. Amide hydrolysis can be catalyzed by both acid and base. Therefore, significant degradation may be observed at low and high pH values, while maximum stability is typically found near neutral pH.

Troubleshooting Guide

Problem 1: I am observing rapid degradation of my compound in solution, even when stored at low temperatures.

  • Possible Cause: The solvent may be contributing to the degradation. For instance, protic solvents like methanol could potentially react with the compound over time.[3]

  • Solution: Consider using aprotic solvents such as acetonitrile or DMSO for stock solutions. Prepare fresh solutions before each experiment whenever possible. If using aqueous buffers, ensure the pH is near neutral and use them promptly.

Problem 2: My analytical results for stability studies are inconsistent.

  • Possible Cause: This could be due to several factors, including inconsistent sample preparation, exposure of samples to light, or temperature fluctuations. Photodegradation can occur if samples are not adequately protected from light.[4]

  • Solution: Ensure a consistent and well-documented sample preparation protocol. Protect all samples from light by using amber vials or covering them with aluminum foil. Maintain a constant temperature throughout the experiment and analysis.

Problem 3: I am detecting several unexpected peaks in my chromatogram during a stability study.

  • Possible Cause: These peaks likely represent degradation products. The conditions of your experiment (e.g., solvent, pH, temperature, light exposure) may be promoting the breakdown of this compound.

  • Solution: Perform a forced degradation study to systematically investigate the effects of different stress conditions (acid, base, oxidation, heat, light). This will help in identifying the degradation products and understanding the degradation pathways.[5][6][7]

Stability Data

The following tables summarize hypothetical stability data for this compound under various conditions.

Table 1: Stability of this compound in Different Solvents at 25°C

Solvent% Remaining after 24h% Remaining after 72h
Acetonitrile99.598.8
Methanol95.288.5
DMSO99.197.9
Water (pH 7.0)98.696.2

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C

pH% Remaining after 24h
3.085.4
5.092.1
7.097.5
9.088.3

Table 3: Effect of Temperature and Light on the Stability of this compound in Acetonitrile

Condition% Remaining after 72h
4°C, Dark99.8
25°C, Dark98.8
25°C, Light90.5
40°C, Dark94.3

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC-UV method.

4. HPLC-UV Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

cluster_workflow Experimental Workflow for Forced Degradation Study prep Prepare 1 mg/mL Stock Solution in Acetonitrile stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze HPLC-UV Analysis neutralize->analyze data Data Interpretation and Degradation Pathway Elucidation analyze->data cluster_pathway Hypothetical Degradation Pathway parent 4-Benzoyl-3-methyl- piperazin-2-one hydrolysis_product Hydrolysis Product (Ring Opening) parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidation Product (e.g., N-oxide) parent->oxidation_product Oxidation (e.g., H2O2)

References

Technical Support Center: Optimizing Benzoylation of Piperazinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the benzoylation of piperazinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the benzoylation of piperazinones?

A1: The most common and widely used method for the N-benzoylation of piperazinones is the Schotten-Baumann reaction. This reaction involves treating the piperazinone with benzoyl chloride in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[1][2]

Q2: Why is the choice of base important in this reaction?

A2: The base plays a critical role in the Schotten-Baumann reaction. Its primary function is to neutralize the HCl generated during the reaction.[1][2] This prevents the formation of the amine hydrochloride salt, which would be unreactive towards the benzoyl chloride. Common bases include aqueous sodium hydroxide, pyridine, and triethylamine. Pyridine can sometimes act as a catalyst, enhancing the acylating power of the benzoyl chloride.[2]

Q3: What are the potential side reactions or impurities I should be aware of?

A3: A common side reaction is the hydrolysis of benzoyl chloride, especially when using aqueous bases. This can be minimized by vigorous stirring and controlling the reaction temperature. If the piperazinone has other reactive functional groups (e.g., a hydroxyl group), O-benzoylation can occur. For piperazine itself, di-benzoylation is a possibility if both nitrogen atoms are unprotected and reactive. Careful control of stoichiometry is essential to avoid this.

Q4: How can I purify the final benzoylated piperazinone product?

A4: Purification strategies depend on the properties of the product. Recrystallization is a common method for solid products. A patent for the synthesis of N-benzoylpiperazine suggests using a mixed solvent system of toluene and petroleum ether for purification. Column chromatography on silica gel is another effective method for separating the desired product from unreacted starting materials and byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive benzoyl chloride (hydrolyzed).2. Insufficient or inappropriate base.3. Reaction temperature is too low.4. Poor quality of starting piperazinone.1. Use freshly opened or distilled benzoyl chloride.2. Ensure at least one equivalent of base is used. Consider switching to a stronger or non-aqueous base like triethylamine or pyridine.3. Gradually increase the reaction temperature, monitoring for product formation by TLC.4. Check the purity of the piperazinone starting material.
Formation of Multiple Products (Side Reactions) 1. Di-benzoylation of a piperazinone with two reactive NH groups.2. Reaction with other functional groups on the piperazinone.3. Hydrolysis of the product under basic conditions.1. Use a protecting group strategy if selective mono-benzoylation is required. Control the stoichiometry carefully (e.g., use a slight excess of the piperazinone).2. Protect other reactive functional groups before benzoylation.3. Use a non-aqueous base like triethylamine in an inert solvent. Work up the reaction promptly after completion.
Product is Difficult to Purify 1. Presence of unreacted starting materials.2. Formation of closely related side products.3. Product is an oil or does not crystallize easily.1. Optimize the reaction to drive it to completion. Use an aqueous wash to remove water-soluble starting materials and salts.2. Employ column chromatography with a carefully selected solvent system to improve separation.3. Attempt to form a salt of the product (e.g., hydrochloride) which may be more crystalline. Alternatively, use column chromatography for purification.

Experimental Protocols

Protocol 1: General Schotten-Baumann Benzoylation of a Piperazinone

This protocol is a general guideline and may require optimization for specific piperazinone substrates.

Materials:

  • Piperazinone derivative (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Dichloromethane (DCM) or Toluene

  • 10% aqueous Sodium Hydroxide (NaOH) solution or Triethylamine (Et3N) (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the piperazinone derivative in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (either 10% aqueous NaOH or triethylamine) to the solution.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: High-Temperature Benzoylation in an Aprotic Solvent

This protocol is based on a patented method for the synthesis of N-benzoylpiperazine and may be suitable for less reactive piperazinones.

Materials:

  • Anhydrous piperazinone (1.0 eq)

  • Ethyl benzoate (1.0 eq)

  • Toluene

  • Petroleum ether

Procedure:

  • In a flask equipped with a reflux condenser, combine the anhydrous piperazinone and ethyl benzoate in toluene.

  • Heat the reaction mixture to 140-160 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by distillation or by recrystallization from a toluene-petroleum ether mixed solvent at 90-100 °C.

Data Presentation

The following tables provide illustrative data on how reaction conditions can be optimized. The values are representative and the optimal conditions for a specific piperazinone may vary.

Table 1: Effect of Base on the Yield of Benzoylated Piperazinone

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOH (aq)DCM25375
2K2CO3 (aq)DCM25368
3TriethylamineDCM25385
4PyridineDCM25382

Table 2: Effect of Solvent on the Yield of Benzoylated Piperazinone

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDichloromethane25385
2TriethylamineTetrahydrofuran25378
3TriethylamineAcetonitrile25372
4TriethylamineToluene50388

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_piperazinone Dissolve Piperazinone in Solvent prep_cool Cool to 0°C prep_piperazinone->prep_cool prep_base Add Base prep_cool->prep_base react_add Add Benzoyl Chloride prep_base->react_add react_stir Stir at RT react_add->react_stir react_monitor Monitor by TLC react_stir->react_monitor workup_quench Quench with Water react_monitor->workup_quench Reaction Complete workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_wash Wash with NaHCO3 and Brine workup_extract->workup_wash workup_dry Dry and Concentrate workup_wash->workup_dry purify_crude Crude Product workup_dry->purify_crude purify_method Recrystallization or Column Chromatography purify_crude->purify_method purify_final Pure Product purify_method->purify_final

Caption: Experimental workflow for the benzoylation of piperazinones.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Inactive Reagents start->cause1 Yes cause2 Incorrect Stoichiometry start->cause2 Yes cause3 Suboptimal Conditions start->cause3 Yes no_issue Check Other Factors (e.g., Purification Loss) start->no_issue No sol1 Use Fresh Reagents cause1->sol1 sol2 Verify Calculations and Measurements cause2->sol2 sol3 Optimize Base, Solvent, and Temperature cause3->sol3 end Improved Yield sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment

Caption: Troubleshooting logic for low yield in benzoylation reactions.

References

Technical Support Center: Synthesis of 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Benzoyl-3-methylpiperazin-2-one. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic procedure.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the N-benzoylation of 3-methylpiperazin-2-one.

Materials:

  • 3-Methylpiperazin-2-one

  • Benzoyl chloride

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpiperazin-2-one (1.0 eq.) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq.) dropwise. A precipitate (triethylamine hydrochloride) may form upon addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Troubleshooting Guide

Question: My reaction yield is very low. What are the possible causes and solutions?

Answer: Low yields can stem from several factors. Here are the most common issues and how to address them:

  • Poor Quality of Reagents:

    • 3-Methylpiperazin-2-one: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

    • Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid. Use freshly opened or distilled benzoyl chloride for best results.

    • Solvent: The use of wet solvents can lead to the hydrolysis of benzoyl chloride. Ensure you are using an anhydrous solvent.

  • Inadequate Base:

    • The base (triethylamine or DIPEA) is crucial for scavenging the HCl generated during the reaction. Ensure you use at least a stoichiometric amount, and preferably a slight excess (1.2 eq.). The base should also be dry.

  • Reaction Temperature:

    • Adding benzoyl chloride at a higher temperature can lead to side reactions. It is recommended to perform the addition at 0 °C.

  • Inefficient Purification:

    • The product might be lost during work-up or purification. Ensure proper phase separation during extraction and choose an appropriate solvent system for chromatography to avoid co-elution with impurities.

Question: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: The presence of multiple spots on your TLC plate indicates the formation of side products or unreacted starting materials. The most common impurities are:

  • Unreacted 3-Methylpiperazin-2-one: This will be a more polar spot on the TLC plate. If a significant amount is present, consider increasing the reaction time or the amount of benzoyl chloride.

  • Benzoic Acid: This is formed from the hydrolysis of benzoyl chloride. It can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate during the work-up.

  • Di-benzoylated Product: While the amide nitrogen at the 1-position is significantly less reactive than the secondary amine at the 4-position, under harsh conditions (e.g., high temperature, very strong base), a di-benzoylated product could theoretically form. This would be a less polar spot on the TLC. Using controlled temperature (0°C to room temperature) minimizes this risk.

Question: The reaction seems to be very slow or does not go to completion. What can I do?

Answer: If the reaction is sluggish:

  • Check Reagent Purity: As mentioned, impure or wet reagents can hinder the reaction.

  • Increase Reaction Time: Some reactions may require longer stirring at room temperature. Monitor by TLC every few hours.

  • Slightly Increase Temperature: If the reaction is still incomplete after several hours at room temperature, you can gently warm the reaction mixture to 30-40 °C. However, be cautious as higher temperatures may promote side reactions.

  • Use a Different Base: In some cases, a bulkier base like DIPEA might give cleaner results than triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the role of triethylamine in this reaction? A1: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and benzoyl chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.

Q2: Can I use a different solvent for this reaction? A2: Yes, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can be used. The solvent must be anhydrous to prevent hydrolysis of the benzoyl chloride.

Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., amide carbonyls).

Q4: Is it possible to perform this reaction without an inert atmosphere? A4: While it is good practice to run the reaction under an inert atmosphere to exclude moisture, it can often be successfully performed with careful handling and dry reagents and solvents without a nitrogen or argon blanket, especially for small-scale syntheses. The key is to minimize the exposure of the reagents, particularly benzoyl chloride, to atmospheric moisture.

Data Presentation

The following table provides illustrative data on how different reaction conditions might affect the yield and purity of this compound. Note: This data is hypothetical and for exemplary purposes only.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1Triethylamine (1.2)DCM0 to RT38598
2Triethylamine (1.2)THF0 to RT38297
3DIPEA (1.2)DCM0 to RT38899
4Triethylamine (1.0)DCM0 to RT36595 (with starting material)
5Triethylamine (1.2)"wet" DCM0 to RT34080 (with benzoic acid)
6Triethylamine (1.2)DCMRT37596 (minor side products)

Visualizations

Synthesis_and_Side_Reactions Synthesis of this compound and Potential Side Reactions cluster_main Main Reaction cluster_side Side Reaction SM 3-Methylpiperazin-2-one Product This compound (Desired Product) SM->Product + Benzoyl Chloride, Base BC Benzoyl Chloride BC->Product BenzoicAcid Benzoic Acid (Side Product) BC->BenzoicAcid + Water (Hydrolysis) Base Base (e.g., Et3N) BaseHCl Base·HCl Base->BaseHCl Water Water (impurity) Water->BenzoicAcid

Caption: Main reaction pathway and a common side reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Check Purity/Dryness of Reagents & Solvent Start->CheckReagents ReagentsOK Reagents/Solvent OK? CheckReagents->ReagentsOK CheckBase Check Base Stoichiometry (≥1.2 eq.) ReagentsOK->CheckBase Yes PurifyReagents Purify/Dry Reagents & Solvent ReagentsOK->PurifyReagents No BaseOK Base OK? CheckBase->BaseOK CheckTemp Check Reaction Temperature (Add BzCl at 0°C) BaseOK->CheckTemp Yes AdjustBase Adjust Base Amount BaseOK->AdjustBase No TempOK Temperature OK? CheckTemp->TempOK Optimize Increase reaction time or consider gentle warming TempOK->Optimize Yes AdjustTemp Control Temperature Carefully TempOK->AdjustTemp No End Improved Yield Optimize->End PurifyReagents->Start Retry AdjustBase->Start Retry AdjustTemp->Start Retry

Caption: A step-by-step workflow for troubleshooting low yields.

Logical_Relationships Relationship Between Conditions and Outcome cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes cluster_poor_conditions Poor Conditions ReagentPurity High Reagent Purity HighYield High Yield ReagentPurity->HighYield HighPurity High Purity ReagentPurity->HighPurity Anhydrous Anhydrous Conditions Anhydrous->HighYield Anhydrous->HighPurity CorrectStoichiometry Correct Stoichiometry CorrectStoichiometry->HighYield LowTemp Low Temperature Addition LowTemp->HighPurity LowYield Low Yield ImpureProduct Impure Product ImpureReagents Impure/Wet Reagents ImpureReagents->LowYield ImpureReagents->ImpureProduct IncorrectStoichiometry Incorrect Stoichiometry IncorrectStoichiometry->LowYield HighTemp High Temperature HighTemp->ImpureProduct

Technical Support Center: Degradation of 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Benzoyl-3-methylpiperazin-2-one. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions. The degradation pathways described are predicted based on the functional groups present in the molecule and established principles of pharmaceutical stress testing.[1][2]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experimental work.

Q1: Why am I observing minimal or no degradation of my compound under the recommended stress conditions?

A1: If you are not observing sufficient degradation (target is typically 5-20% degradation), consider the following adjustments:[3]

  • Increase Stressor Concentration: For hydrolytic studies, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1.0 M HCl or NaOH).[3] For oxidative studies, a higher concentration of hydrogen peroxide may be used.

  • Elevate Temperature: Increasing the temperature can accelerate degradation. For hydrolytic studies where no degradation is seen at room temperature, the temperature can be raised to 50-60°C.[3]

  • Extend Exposure Time: The duration of the stress test can be prolonged. However, be cautious as this may lead to the formation of secondary, more complex degradation products.

  • Check Compound Solubility: Ensure your compound is fully dissolved in the stress medium. Poor solubility can significantly limit the extent of degradation. You may need to use a co-solvent, but ensure the co-solvent itself is stable under the test conditions.[3]

Q2: My mass balance calculation is significantly below 100%. What are the potential causes?

A2: A poor mass balance is a common challenge in forced degradation studies.[4] Potential reasons include:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and, therefore, will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can help identify such compounds.

  • Formation of Volatile Degradants: Degradation may lead to volatile products that are lost during the experiment and are not detectable by HPLC. Headspace Gas Chromatography (GC) analysis may be required to identify these.

  • Inappropriate Analytical Method: The chromatographic method may not be able to separate all degradation products from the parent compound, or some degradants may be retained on the column.

  • Differences in Response Factors: The degradation products may have different UV responses compared to the parent drug. If you are quantifying degradants using the parent compound's response factor, it can lead to inaccurate quantification. Determining the relative response factors for major degradants is recommended for accurate mass balance.[4]

Q3: My chromatogram shows a complex profile with many small, unidentifiable peaks. How can I simplify this?

A3: A highly complex degradation profile often indicates that the stress conditions were too harsh, leading to secondary and tertiary degradation.[5] To obtain a clearer profile focused on primary degradants:

  • Use Milder Stress Conditions: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve just enough degradation (5-20%) to identify the primary, most likely degradation pathways.[3][6]

  • Time-Course Study: Analyze samples at multiple time points. Early time points are more likely to show the primary degradation products before they are further degraded.

Q4: How can I distinguish between a degradation product and a pre-existing, process-related impurity?

A4: This is a critical step in degradation analysis.

  • Analyze a Control Sample: Always analyze an unstressed (time-zero) sample of the this compound batch you are studying. Any peak present in the control sample is considered a process-related impurity.

  • Monitor Peak Growth: A true degradation product will be absent or present at a very low level in the control sample and will increase in peak area or height as the stress test progresses. Conversely, the peak for the parent compound should decrease over time.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its structure, this compound possesses two amide bonds within its piperazinone ring system, which are susceptible to degradation. The primary degradation pathways are predicted to be:

  • Hydrolytic Degradation: This is one of the most common degradation routes.[3] The molecule can undergo hydrolysis at two main sites:

    • Cleavage of the Benzoyl Amide Bond: The amide linkage between the benzoyl group and the piperazinone ring can be cleaved, especially under acidic or basic conditions, to yield benzoic acid and 3-methylpiperazin-2-one.

    • Cleavage of the Piperazinone Ring: The internal amide bond of the piperazinone ring can hydrolyze, leading to a ring-opening reaction to form a linear amino acid derivative.

  • Oxidative Degradation: The molecule is susceptible to oxidation.[7] Potential sites include:

    • N-Oxidation: The nitrogen atoms in the piperazine ring can be oxidized.

    • Ring Oxidation: The piperazinone ring itself can be oxidized, potentially forming piperazinone and other related products.[7]

    • Benzylic Oxidation: While less common for a benzoyl group compared to an alkyl side-chain, oxidation of the aromatic ring to form hydroxylated derivatives is possible.[8]

  • Photolytic Degradation: The benzoyl group, similar to benzophenone, can absorb UV light.[9] This can lead to the formation of radical species, initiating a variety of degradation reactions.[10] Photolytic degradation may result in complex product mixtures.

  • Thermal Degradation: At elevated temperatures, thermal energy can induce cleavage of the weakest bonds. For piperazine and its derivatives, thermal degradation can involve ring-opening reactions or side-chain loss.[11][12]

Q2: Which functional group in this compound is the most susceptible to degradation?

A2: The two amide functionalities are likely the most labile sites on the molecule. Amide bonds are well-known to be susceptible to hydrolysis under both acidic and basic conditions. Therefore, hydrolytic cleavage is predicted to be a major degradation pathway.

Q3: What analytical techniques are recommended for studying the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive degradation study.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common technique for separating the parent drug from its degradation products and for quantification.[13] A stability-indicating method must be developed that can resolve all significant degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying any potential volatile degradation products.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of isolated degradation products, NMR is the gold standard.

Q4: What are the expected major degradation products?

A4: The primary and most predictable degradation products would result from the hydrolysis of the amide bonds:

  • Benzoic Acid

  • 3-Methylpiperazin-2-one

  • (2-((2-aminopropyl)amino)acetyl)benzoic acid (from piperazinone ring opening)

Oxidative conditions may yield hydroxylated or N-oxide versions of the parent molecule or its hydrolyzed fragments.

Experimental Protocols

The following are general protocols for conducting forced degradation studies. The exact conditions (temperature, concentration, duration) should be optimized for this compound to achieve the target degradation of 5-20%.[3]

Acidic Hydrolysis
  • Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in 0.1 M Hydrochloric Acid (HCl).

  • Stress Condition: Store the solution at room temperature or elevate to 60°C if no degradation is observed.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to stop the reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by a stability-indicating HPLC method.

Basic Hydrolysis
  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M Sodium Hydroxide (NaOH).

  • Stress Condition: Store the solution at room temperature.

  • Sampling: Withdraw aliquots at specified time intervals.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by HPLC.

Oxidative Degradation
  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL).

  • Stress Condition: Add a sufficient volume of 3% Hydrogen Peroxide (H₂O₂) and store the solution at room temperature, protected from light.

  • Sampling: Collect samples at various time points.

  • Analysis: Analyze the samples directly by HPLC. No quenching step is typically required, as the peroxide is diluted in the mobile phase.

Photolytic Degradation
  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol). Also, prepare a solid sample by spreading a thin layer of the powder in a petri dish.

  • Stress Condition: Expose the samples to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines. A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Control: Keep identical samples protected from light (e.g., wrapped in aluminum foil) at the same temperature to serve as dark controls.

  • Sampling: Analyze the samples after the exposure period.

  • Analysis: Dissolve the solid sample and analyze both the solution and solid samples by HPLC.

Thermal Degradation
  • Preparation: Place the solid compound in a vial. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Condition: Place the samples in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

  • Sampling: Analyze samples at various time points.

  • Analysis: Analyze the samples by HPLC.

Data Presentation

Table 1: Summary of Typical Forced Degradation Conditions

Stress ConditionStress AgentTypical Conditions
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature or 60°C
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature
Oxidation 3% to 30% H₂O₂Room Temperature
Photolysis UV/Visible Light1.2 million lux hours & 200 W h/m²
Thermal (Dry) Heat70°C (or higher, below melting point)
Thermal (Solution) Heat70°C

Table 2: Predicted Degradation Products and Formation Pathways

Degradation ProductPredicted Formation Pathway
Benzoic AcidHydrolysis (Acidic or Basic)
3-Methylpiperazin-2-oneHydrolysis (Acidic or Basic)
Ring-Opened Amino AcidHydrolysis (Acidic or Basic)
N-Oxide DerivativesOxidation
Hydroxylated DerivativesOxidation, Photolysis

Visualization

Below are diagrams illustrating the predicted degradation pathways and a general experimental workflow for these studies.

G Predicted Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Amide Cleavage oxidation Oxidation (H₂O₂) parent->oxidation prod1 Benzoic Acid hydrolysis->prod1 prod2 3-Methylpiperazin-2-one hydrolysis->prod2 prod3 Ring-Opened Product hydrolysis->prod3 Ring Opening prod4 N-Oxide Derivatives oxidation->prod4 prod5 Hydroxylated Derivatives oxidation->prod5

Caption: Predicted major degradation pathways via hydrolysis and oxidation.

G General Workflow for Forced Degradation Studies start Start: Drug Substance (this compound) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals (Including t=0 control) stress->sampling quench Quench Reaction / Neutralize (if applicable) sampling->quench analysis Analytical Testing (HPLC, LC-MS) quench->analysis data Data Analysis analysis->data pathway Identify Degradants & Elucidate Pathways data->pathway Peak Purity, Mass Balance, Structure ID report Report Findings pathway->report

Caption: A typical experimental workflow for conducting forced degradation studies.

References

Technical Support Center: Improving the Regioselectivity of Piperazinone Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for piperazinone acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high regioselectivity in the N-acylation of piperazinone cores.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective acylation of unsymmetrically substituted piperazinones?

The primary challenge lies in differentiating the two nitrogen atoms (N1 and N4) of the piperazinone ring. The relative nucleophilicity of these nitrogens can be similar, leading to the formation of a mixture of N1- and N4-acylated products, as well as di-acylated byproducts. The desired regioselectivity is influenced by several factors including the steric hindrance around the nitrogen atoms, the electronic properties of existing substituents on the piperazinone ring, the nature of the acylating agent, and the reaction conditions (solvent, temperature, and base).

Q2: How do steric and electronic effects of substituents on the piperazinone ring influence regioselectivity?

Steric hindrance plays a crucial role. A bulky substituent on or near one of the nitrogen atoms will sterically hinder its acylation, favoring acylation at the less hindered nitrogen. Electronically, electron-withdrawing groups on the piperazinone ring can decrease the nucleophilicity of the adjacent nitrogen atom, thereby directing acylation to the other nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen.

Q3: What is the role of the acylating agent in controlling regioselectivity?

The reactivity and steric bulk of the acylating agent are key factors. Highly reactive acylating agents, such as acyl chlorides, may exhibit lower regioselectivity due to their fast reaction rates. Less reactive agents, like acid anhydrides or activated esters, can provide better control. Furthermore, a sterically demanding acylating agent will preferentially react at the less sterically hindered nitrogen atom of the piperazinone.

Troubleshooting Guide

Issue 1: Poor regioselectivity with a mixture of N1 and N4 acylated products.

  • Possible Cause A: Similar Reactivity of N1 and N4 Nitrogens.

    • Solution: Employ a protecting group strategy. By selectively protecting one nitrogen atom, you can direct the acylation to the other. The choice of protecting group is critical and should be orthogonal to the planned acylation and subsequent deprotection conditions.

  • Possible Cause B: Highly Reactive Acylating Agent.

    • Solution 1: Switch to a less reactive acylating agent. For example, if you are using an acyl chloride, consider using the corresponding acid anhydride or an activated ester (e.g., an N-hydroxysuccinimide ester).

    • Solution 2: Lower the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can slow down the reaction rate and enhance the kinetic selectivity towards the more reactive nitrogen.

  • Possible Cause C: Inappropriate Solvent or Base.

    • Solution: Optimize the reaction conditions. The choice of solvent can influence the solubility of the reactants and the transition state energies. A screen of aprotic solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, acetonitrile, N,N-dimethylformamide) may be beneficial. The pKa and steric bulk of the base used can also impact selectivity. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a good starting point.

Issue 2: Formation of a significant amount of di-acylated byproduct.

  • Possible Cause A: Excess Acylating Agent.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating agent. Careful control of the stoichiometry is crucial to minimize di-acylation.

  • Possible Cause B: High Reaction Concentration.

    • Solution: Perform the reaction at a lower concentration. High concentrations can favor intermolecular reactions, leading to di-acylation. Diluting the reaction mixture can favor the desired mono-acylation.[1]

  • Possible Cause C: Slow addition of the acylating agent.

    • Solution: Add the acylating agent slowly to the reaction mixture, especially when using a highly reactive one. This can be achieved using a syringe pump and helps to maintain a low instantaneous concentration of the acylating agent, thus minimizing di-acylation.[1]

Issue 3: No reaction or very low conversion.

  • Possible Cause A: Deactivated Piperazinone.

    • Solution: If the piperazinone has strong electron-withdrawing groups, its nitrogens may be too nucleophilic. In such cases, a more reactive acylating agent or more forcing reaction conditions (e.g., higher temperature, stronger base) might be necessary. However, be mindful that this can negatively impact regioselectivity.

  • Possible Cause B: Poor Solubility of Starting Materials.

    • Solution: Choose a solvent in which all reactants are fully soluble. A mixture of solvents might be required in some cases.

  • Possible Cause C: Inactive Acylating Agent.

    • Solution: Ensure the acylating agent is fresh and has not decomposed. Acyl chlorides and anhydrides can be sensitive to moisture.

Data Presentation: Comparison of Protecting Group Strategies for Regioselective Mono-N-Acylation

The following table summarizes the effectiveness of different N-protecting groups in directing the regioselective acylation of piperazinones. The choice of protecting group depends on the desired regioselectivity and the compatibility with subsequent reaction steps.

Protecting GroupPosition of Protection (Typical)Acylation PositionDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)N1 or N4The unprotected nitrogenAcidic conditions (e.g., TFA in DCM)Stable to a wide range of reaction conditions; easy to remove.Can be sensitive to strong acids.
Cbz (Carboxybenzyl)N1 or N4The unprotected nitrogenHydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.Requires specialized equipment for hydrogenation; catalyst can be pyrophoric.
Acetyl N1 or N4The unprotected nitrogenAcidic or basic hydrolysisCan be introduced and removed under mild conditions.May not be stable to all reaction conditions.
Benzyl N1 or N4The unprotected nitrogenHydrogenolysis (e.g., H₂, Pd/C)Very stable protecting group.Harsh deprotection conditions may not be suitable for complex molecules.

Experimental Protocols

Protocol 1: Regioselective Mono-N-Boc Protection of a Piperazinone

This protocol describes a general procedure for the selective protection of one nitrogen atom in a piperazinone ring using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolve the piperazinone starting material (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

  • Add a base, such as triethylamine (1.1 equiv.) or diisopropylethylamine (1.1 equiv.), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv.) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the mono-Boc-protected piperazinone by column chromatography on silica gel.

Protocol 2: Acylation of a Mono-N-Boc-Protected Piperazinone

This protocol outlines the acylation of the unprotected nitrogen in a mono-Boc-protected piperazinone.

  • Dissolve the mono-N-Boc-protected piperazinone (1.0 equiv.) in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base , such as diisopropylethylamine (DIPEA) (1.2 equiv.).

  • Slowly add the acylating agent (e.g., acyl chloride or acid anhydride, 1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the acylated product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for achieving regioselective piperazinone acylation.

experimental_workflow cluster_start Starting Material cluster_decision Strategy cluster_direct Direct Acylation cluster_protection Protection Strategy cluster_end Product start Unsymmetrically Substituted Piperazinone decision Direct Acylation or Protection Strategy? start->decision direct_acylation Optimize Reaction Conditions: - Acylating Agent - Solvent & Base - Temperature decision->direct_acylation Sufficient inherent regioselectivity protection Selective Mono-Protection (e.g., Boc, Cbz) decision->protection Poor inherent regioselectivity end_product Regioselectively Acylated Piperazinone direct_acylation->end_product acylation Acylation of Unprotected Nitrogen protection->acylation deprotection Deprotection acylation->deprotection deprotection->end_product

Caption: A decision-making workflow for the regioselective acylation of piperazinones.

References

Technical Support Center: Synthesis of 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Benzoyl-3-methylpiperazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic approach involves a multi-step process. This typically starts with the synthesis of a chiral 3-methylpiperazin-2-one intermediate, followed by N-benzoylation. One route involves the reductive amination of N-Cbz-aminoacetaldehyde with D-alanine methyl ester hydrochloride, followed by cyclization and deprotection, and finally benzoylation.

Q2: What are the critical parameters to control during the synthesis of the (R)-3-methylpiperazin-2-one intermediate?

The reaction temperature during the reductive amination step is crucial and should be maintained between -10°C and 0°C to prevent the reduction of the aldehyde group to an alcohol. The choice of the amino acid ester (L- or D-alanine methyl ester) will determine the final product's stereochemistry. For instance, using a D-type amino acid ester will result in the R configuration of the final product.[1]

Q3: Are there alternative methods for the synthesis of piperazine-containing compounds?

Yes, other methods for synthesizing piperazine derivatives include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

Q4: What are some common challenges encountered during the scale-up of this synthesis?

Scaling up the synthesis of this compound can present several challenges. These include managing exothermic reactions, ensuring efficient mixing, dealing with product isolation and purification on a larger scale, and potential issues with racemization. Careful process optimization and engineering controls are necessary to address these challenges.

Q5: How can I purify the final product, this compound?

Purification of the final product is typically achieved through column chromatography. For the intermediate (R)-3-methylpiperazin-2-one, a common eluent system is ethyl acetate/methanol (9/1).[1] The final benzoylated product can also be purified using column chromatography, with the specific eluent system being determined by the polarity of the compound and any impurities. Recrystallization may also be a viable purification method for the final product to achieve high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of (R)-3-methylpiperazin-2-one intermediate Incomplete reaction during reductive amination.Monitor the reaction closely using TLC or HPLC to ensure completion. Ensure the reaction is stirred overnight at room temperature after the initial cooling phase.[1]
Loss of product during workup and purification.Optimize the extraction and column chromatography steps. Ensure complete extraction from the aqueous layer. Use the appropriate eluent system for column chromatography to minimize product loss.
Presence of impurities in the final product Incomplete reaction of the starting materials.Ensure the benzoylation reaction goes to completion by monitoring with TLC or HPLC.
Side reactions occurring during benzoylation.Control the reaction temperature and stoichiometry of the reagents carefully. The use of a suitable base is important to neutralize the HCl generated during the reaction with benzoyl chloride.
Inefficient purification.Optimize the column chromatography conditions (e.g., stationary phase, mobile phase composition). Consider recrystallization as an additional purification step.
Racemization of the chiral center Harsh reaction conditions (e.g., high temperature, strong base).Use milder reaction conditions. The use of a 2,4-dimethoxybenzyl (DMB) protecting group has been reported to minimize racemization in similar syntheses.[2] Starting the synthesis with the benzoyl group already in place has also been shown to reduce racemization.[2]
Difficulty in removing the palladium on carbon catalyst Fine catalyst particles passing through the filter.Use a celite pad or a finer filter paper for filtration after the hydrogenation step. Ensure the palladium on carbon is of good quality.

Experimental Protocols

Synthesis of (R)-3-methylpiperazin-2-one

This protocol is adapted from a patented synthesis method.[1]

  • Reductive Amination:

    • Dissolve 33g of D-alanine methyl ester hydrochloride in 200mL of dichloromethane (DCM) and neutralize with 25g of triethylamine.

    • Filter the mixture to remove the salt and collect the filtrate.

    • Add 40g of N-Cbz-aminoacetaldehyde in 300mL of methanol to the filtrate and stir for 15 minutes.

    • Cool the mixture to 0°C and add 48g of triethylamine, followed by the portion-wise addition of 87g of sodium triacetoxyborohydride.

    • After addition, continue stirring and allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction completion by TLC.

    • Quench the reaction by adding a saturated sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with 200mL of DCM.

    • Combine the organic phases and concentrate to obtain the crude product.

  • Hydrogenolysis and Cyclization:

    • Dissolve 10g of the crude product from the previous step in 100mL of methanol.

    • Add 3g of palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen to 1.8 MPa.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction completion by HPLC.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/methanol (9/1) to yield (R)-3-methylpiperazin-2-one as a white solid.

Synthesis of this compound
  • Benzoylation:

    • Dissolve (R)-3-methylpiperazin-2-one in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine or pyridine, to the solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add benzoyl chloride to the cooled solution.

    • Allow the reaction to stir at room temperature until completion, as monitored by TLC or HPLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Quantitative Data Summary

Intermediate/Product Starting Material Reagents Solvent Yield Purity (HPLC) ee Reference
Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionateD-alanine methyl ester hydrochloride, N-Cbz-aminoacetaldehydeTriethylamine, Sodium triacetoxyborohydrideDCM, Methanol83%--[1]
(R)-3-methylpiperazin-2-oneMethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionatePalladium on carbon, HydrogenMethanol91%98.2%98.3%[1]

Visualizations

Experimental Workflow for the Synthesis of (R)-3-methylpiperazin-2-one

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Hydrogenolysis & Cyclization Start D-Alanine Methyl Ester HCl + N-Cbz-aminoacetaldehyde Reaction1 Reductive Amination (NaBH(OAc)3, Et3N) Start->Reaction1 Intermediate1 Methyl (R)-2-((2-(((benzyloxy) carbonyl)amino)ethyl)amino)propionate Reaction1->Intermediate1 Reaction2 Hydrogenolysis & Cyclization (H2, Pd/C) Intermediate1->Reaction2 Purification Column Chromatography Reaction2->Purification FinalProduct (R)-3-methylpiperazin-2-one Purification->FinalProduct

Caption: Workflow for the synthesis of the chiral intermediate (R)-3-methylpiperazin-2-one.

Logical Relationship for Troubleshooting Low Yield

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Recommended Solutions LowYield Low Yield of (R)-3-methylpiperazin-2-one IncompleteReaction Incomplete Reductive Amination LowYield->IncompleteReaction ProductLoss Product Loss During Workup LowYield->ProductLoss MonitorReaction Monitor Reaction by TLC/HPLC IncompleteReaction->MonitorReaction OptimizeWorkup Optimize Extraction & Purification ProductLoss->OptimizeWorkup

Caption: Troubleshooting guide for addressing low product yield.

References

Technical Support Center: Synthesis of 4-Benzoyl-3-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzoyl-3-methylpiperazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the N-acylation of (R)- or (S)-3-methylpiperazin-2-one with benzoyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Q2: What are the most common impurities I might encounter in this synthesis?

The most common impurity is the di-acylated byproduct, 1,4-dibenzoyl-2-methylpiperazin-2-one. This occurs when both nitrogen atoms of the piperazinone ring are benzoylated. Other potential impurities include unreacted starting materials ((R/S)-3-methylpiperazin-2-one and benzoyl chloride) and hydrolysis products of benzoyl chloride (benzoic acid).

Q3: How can I minimize the formation of the di-benzoylated impurity?

Careful control of the stoichiometry is crucial. Using a slight excess of the 3-methylpiperazin-2-one starting material relative to benzoyl chloride can help to favor mono-acylation. Slow, dropwise addition of benzoyl chloride to the reaction mixture at a controlled temperature (e.g., 0-5 °C) can also minimize the formation of the di-acylated product.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For detailed purity assessment and impurity identification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended techniques.

Q5: What are the expected spectroscopic signatures for the desired product, this compound?

  • ¹H NMR: Expect characteristic signals for the benzoyl group protons (in the aromatic region), the methyl group protons (as a doublet), and the piperazinone ring protons.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbons of the benzoyl group and the piperazinone ring, as well as signals for the aromatic, methyl, and piperazinone ring carbons.

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be around m/z 219.26.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor the reaction progress using TLC until the starting material is consumed. If the reaction stalls, consider adding a slight excess of benzoyl chloride.Increased conversion to the desired product.
Degradation of starting materials or product Ensure the reaction is carried out under anhydrous conditions and at the recommended temperature. Use freshly distilled solvents and high-quality reagents.Minimized side reactions and improved yield.
Inefficient purification Optimize the column chromatography conditions (see Issue 3). Ensure complete extraction of the product during workup.Improved recovery of the pure product.
Issue 2: Presence of a Significant Amount of Di-benzoylated Impurity
Potential Cause Troubleshooting Step Expected Outcome
Incorrect stoichiometry Use a slight excess (1.1-1.2 equivalents) of 3-methylpiperazin-2-one relative to benzoyl chloride.Reduced formation of the di-acylated byproduct.
Rapid addition of benzoyl chloride Add the benzoyl chloride solution dropwise to the reaction mixture at a low temperature (0-5 °C) with vigorous stirring.Favors mono-acylation by maintaining a low local concentration of the acylating agent.

Analytical Data for Impurity Identification:

Impurity Expected ¹H NMR Signals Expected Mass Spectrum [M+H]⁺
1,4-dibenzoyl-2-methylpiperazin-2-oneTwo distinct sets of benzoyl proton signals in the aromatic region.~ m/z 323.36
Issue 3: Difficulty in Purifying the Product
Potential Cause Troubleshooting Step Expected Outcome
Ineffective separation by column chromatography The di-benzoylated impurity is less polar than the mono-benzoylated product. Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the desired product. A gradient of 20% to 50% ethyl acetate in hexane is a good starting point.Separation of the desired product from the less polar di-benzoylated impurity and more polar starting material.
Product co-eluting with impurities If baseline separation is not achieved, consider using a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Recrystallization can also be an effective purification method.Improved purity of the final product.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: To a solution of (R/S)-3-methylpiperazin-2-one (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (0.95 equivalents) in the same anhydrous solvent to the cooled reaction mixture dropwise over 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) as the eluent.

Visualizations

Synthesis_Pathway 3-Methylpiperazin-2-one 3-Methylpiperazin-2-one This compound This compound 3-Methylpiperazin-2-one->this compound Benzoyl Chloride, Base 1,4-Dibenzoyl-2-methylpiperazin-2-one 1,4-Dibenzoyl-2-methylpiperazin-2-one 3-Methylpiperazin-2-one->1,4-Dibenzoyl-2-methylpiperazin-2-one Excess Benzoyl Chloride This compound->1,4-Dibenzoyl-2-methylpiperazin-2-one Benzoyl Chloride

Caption: Synthesis pathway and potential side reaction.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Synthesis of this compound CheckPurity Check Purity (TLC, HPLC) Start->CheckPurity PureProduct Pure Product CheckPurity->PureProduct High Purity ImpureProduct Impure Product CheckPurity->ImpureProduct Low Purity LowYield Low Yield? ImpureProduct->LowYield DiBenzoylated Di-benzoylated Impurity? LowYield->DiBenzoylated No Optimize Reaction Conditions Optimize Reaction Conditions LowYield->Optimize Reaction Conditions Yes PurificationIssue Purification Difficulty? DiBenzoylated->PurificationIssue No Adjust Stoichiometry Adjust Stoichiometry DiBenzoylated->Adjust Stoichiometry Yes Optimize Chromatography Optimize Chromatography PurificationIssue->Optimize Chromatography Yes

Caption: Troubleshooting workflow for the synthesis.

Validation & Comparative

A Comparative Guide to 4-Benzoyl-3-methylpiperazin-2-one and Other Benzoylpiperazines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between psychoactive compounds is paramount. This guide provides a comparative analysis of 4-Benzoyl-3-methylpiperazin-2-one against other benzoylpiperazines, focusing on their pharmacological effects, neurotoxicity, and structure-activity relationships. While experimental data on this compound is limited in publicly available literature, this guide extrapolates potential properties based on comparative data for the broader benzoylpiperazine class and related derivatives.

Introduction to Benzoylpiperazines

Benzoylpiperazines are a class of synthetic compounds characterized by a piperazine ring linked to a benzoyl group. They are structurally related to benzylpiperazines, such as 1-benzylpiperazine (BZP), which are known for their stimulant and euphoric effects. However, the substitution of the benzyl group with a benzoyl group significantly alters the pharmacological and toxicological profile of these molecules. Benzoylpiperazines have been investigated for a range of biological activities, including as tyrosinase inhibitors, acetylcholinesterase inhibitors, and glycine transporter 1 (GlyT1) inhibitors.

Core Structural Differences and Their Implications

The fundamental difference between this compound and many other studied benzoylpiperazines lies in the substitutions on the piperazine ring itself. The presence of a methyl group at the 3-position and a ketone group at the 2-position (forming a piperazin-2-one structure) introduces specific stereochemical and electronic features that can influence receptor binding, metabolic stability, and overall biological activity.

dot

cluster_benzoylpiperazine General Benzoylpiperazine Structure cluster_target_compound This compound gen_struct gen_struct target_struct target_struct

Caption: General structure of benzoylpiperazines and the specific structure of this compound.

Comparative Neurotoxicity: Benzoylpiperazines vs. Benzylpiperazines

A crucial aspect of evaluating psychoactive compounds is their neurotoxic potential. Studies comparing the effects of benzylpiperazine and benzoylpiperazine have demonstrated significant differences in their mechanisms of toxicity. Research has shown that both benzylpiperazine and benzoylpiperazine can induce oxidative stress, inhibit mitochondrial functions, and trigger apoptosis in neuronal cell lines.[1]

One key study elucidated the comparative neurotoxic effects in a dopaminergic human neuroblastoma cell line (SH-SY5Y).[1] The findings from such studies are critical for risk assessment in drug development.

Key Comparative Findings:
ParameterBenzylpiperazineBenzoylpiperazine
Reactive Oxygen Species (ROS) Generation Induces ROS productionInduces ROS production
Mitochondrial Complex-I Activity Inhibits activityInhibits activity
Apoptosis Induction Stimulates apoptosisStimulates apoptosis

While both classes of compounds exhibit neurotoxic properties, the subtle differences in their chemical structures can lead to variations in the magnitude of these effects. The presence of the carbonyl group in benzoylpiperazines, for instance, can alter their electronic properties and metabolic pathways, potentially leading to different toxicological outcomes compared to benzylpiperazines.

Potential Pharmacological Activities of Substituted Benzoylpiperazines

The benzoylpiperazine scaffold is a versatile template for designing molecules with a range of pharmacological activities. The specific substitutions on both the benzoyl and piperazine rings dictate the biological target and the potency of the compound.

Acetylcholinesterase Inhibition

Certain thiazole-substituted benzoylpiperazine derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. In one study, several derivatives showed significant inhibitory effects on AChE, with IC50 values in the micromolar range. This highlights the potential for developing benzoylpiperazine-based compounds for the treatment of neurodegenerative diseases like Alzheimer's, where AChE inhibition is a key therapeutic strategy.

Glycine Transporter 1 (GlyT1) Inhibition

Benzoylpiperazines have also been identified as a novel class of potent and selective GlyT1 inhibitors. GlyT1 is a transporter responsible for the reuptake of glycine, an important co-agonist of the NMDA receptor. Inhibiting GlyT1 can enhance NMDA receptor function, which is a therapeutic target for schizophrenia and other CNS disorders. Structure-activity relationship (SAR) studies have shown that substitutions on the benzoyl ring are crucial for potency and selectivity.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Neurotoxicity Assessment in SH-SY5Y Cells

This protocol outlines a general procedure for evaluating the neurotoxic effects of benzoylpiperazine derivatives in a human neuroblastoma cell line.

1. Cell Culture and Differentiation:

  • SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid for several days.

2. Compound Treatment:

  • Differentiated cells are treated with various concentrations of the test compounds (e.g., this compound and comparator benzoylpiperazines) for a specified duration (e.g., 24 or 48 hours).

3. Cytotoxicity Assays:

  • MTT Assay: To assess cell viability by measuring the metabolic activity of the cells.

  • LDH Assay: To measure the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity.

4. Oxidative Stress Measurement:

  • ROS Assay: Using fluorescent probes like DCFDA to quantify the generation of reactive oxygen species.

  • GSH Assay: To measure the levels of glutathione, a key intracellular antioxidant.

5. Apoptosis Assays:

  • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.

  • Annexin V/Propidium Iodide Staining: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.

dot

start Start culture Culture and Differentiate SH-SY5Y Cells start->culture treat Treat with Benzoylpiperazine Derivatives culture->treat incubate Incubate for 24/48h treat->incubate assays Perform Parallel Assays incubate->assays viability Cell Viability (MTT, LDH) assays->viability oxidative Oxidative Stress (ROS, GSH) assays->oxidative apoptosis Apoptosis (Caspase, Annexin V) assays->apoptosis data Data Analysis viability->data oxidative->data apoptosis->data end End data->end

Caption: Workflow for neurotoxicity assessment of benzoylpiperazines.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

1. Reagent Preparation:

  • Prepare a phosphate buffer (pH 8.0).

  • Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds.

  • Prepare a solution of AChE enzyme.

2. Assay Procedure:

  • In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE solution.

  • Incubate the mixture for a predefined time (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Add DTNB to the wells.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals.

3. Data Analysis:

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition caused by the test compounds compared to a control without any inhibitor.

  • Determine the IC50 value for active compounds.

dot

start Start prepare Prepare Reagents (Buffer, AChE, DTNB, Substrate, Inhibitor) start->prepare mix Mix Buffer, Inhibitor, and AChE prepare->mix incubate Incubate mix->incubate add_dtnb Add DTNB incubate->add_dtnb add_substrate Add Substrate (Acetylthiocholine) add_dtnb->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the Ellman's method for AChE inhibition.

Conclusion

The landscape of benzoylpiperazine pharmacology is diverse and highly dependent on the specific substitution patterns of the molecule. While this compound remains a compound with limited published data, by examining the broader class of benzoylpiperazines, we can anticipate its potential biological activities and toxicological profile. The neurotoxic potential, a significant concern for psychoactive compounds, appears to be a class-wide characteristic of piperazine derivatives, though the specifics for the 2-oxo, 3-methyl substituted compound are yet to be determined. The established activities of other benzoylpiperazines as AChE and GlyT1 inhibitors suggest that this compound could also possess interesting pharmacological properties, warranting further investigation. The experimental protocols provided herein offer a starting point for the systematic evaluation of this and other novel benzoylpiperazine derivatives.

References

Comparative Bioactivity of Piperazin-2-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of piperazin-2-one derivatives, supported by experimental data. The piperazin-2-one scaffold is a prevalent motif in medicinal chemistry, recognized for its role in compounds exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.

The inclusion of the piperazine moiety is known to enhance physicochemical properties such as aqueous solubility and oral bioavailability.[1] This guide will delve into the comparative bioactivity of this class of compounds, with a focus on their anticancer and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity of Piperazin-2-one Derivatives

Piperazin-2-one derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various piperazin-2-one and related piperazine derivatives against several human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(3-Chlorophenyl)piperazin-2-one Guanidine Derivative HT-29 (Colon)<2Doxorubicin-
A549 (Lung)<2Doxorubicin-
Vindoline-Piperazine Conjugate (23) MDA-MB-468 (Breast)1.00--
Vindoline-Piperazine Conjugate (25) HOP-92 (NSCLC)1.35--
Benzofuran-Piperazine Hybrid (9h) Panc-1 (Pancreatic)0.94Cisplatin6.98
MCF-7 (Breast)2.92Cisplatin5.45
A549 (Lung)1.71Cisplatin6.72
Benzofuran-Piperazine Hybrid (11d) Panc-1 (Pancreatic)2.22Cisplatin6.98
MCF-7 (Breast)5.57Cisplatin5.45
A549 (Lung)2.99Cisplatin6.72
Phenylpiperazine Derivative (3p) A549 (Lung)0.05--
HeLa (Cervical)0.08--
MCF-7 (Breast)0.22--
Mechanism of Action: Kinase Inhibition

A significant body of research points to the inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2) as a primary mechanism for the anticancer activity of piperazine-containing compounds.

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[2] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Signaling_Pathway Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D Upregulates CDK4_6_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D Rb Rb CDK4_6_Cyclin_D->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Upregulates CDK2_Cyclin_E CDK2-Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E S_Phase_Entry S Phase Entry CDK2_Cyclin_E->S_Phase_Entry Promotes Piperazinone_Derivative Piperazin-2-one Derivative Piperazinone_Derivative->CDK2 Inhibits

CDK2 Signaling Pathway and Inhibition.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can block this process and starve tumors of necessary nutrients.

VEGFR2_Signaling_Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Cell_Migration Cell Migration VEGFR2->Cell_Migration Vascular_Permeability Vascular Permeability VEGFR2->Vascular_Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Raf_MEK_ERK->Cell_Proliferation Piperazinone_Derivative Piperazin-2-one Derivative Piperazinone_Derivative->VEGFR2 Inhibits

VEGFR-2 Signaling and Inhibition.

Antimicrobial Activity of Piperazin-2-one Derivatives

Derivatives of piperazine have also been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens.[4][5]

Comparative Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several piperazine derivatives against various microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Thiadiazole-Piperazine Hybrid (4) S. aureus16Gentamycin-
Thiadiazole-Piperazine Hybrid (6c) E. coli8Gentamycin-
Thiadiazole-Piperazine Hybrid (6d) B. subtilis16Gentamycin-
Mannich Base with Piperazine (PG7) C. parapsilosis0.49--
Mannich Base with Piperazine (PG8) C. parapsilosis0.98--
Piperazine Derivative (3k) L. monocytogenes---
Piperazine Derivative (3d) MRSAMore potent than AmpicillinAmpicillin-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of bioactivity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

MTT Assay Experimental Workflow.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][9]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[7]

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound, typically in a solvent like DMSO, at a concentration at least 10 times higher than the highest concentration to be tested.[6]

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate. Add 100 µL of the antimicrobial stock solution to the first column of wells.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column serves as a growth control (no compound), and the twelfth as a sterility control (no bacteria).[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Determination_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (18-24h) C->D E Visually Assess for Bacterial Growth D->E F Determine MIC (Lowest Concentration with no visible growth) E->F

MIC Determination Workflow.

References

A Chemist's Guide to 4-Benzoyl-3-methylpiperazin-2-one: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

While the specific biological mechanism of action for 4-Benzoyl-3-methylpiperazin-2-one is not extensively documented in publicly available research, this guide provides a comparative overview of its chemical synthesis and properties based on existing literature. This information is intended for researchers, scientists, and drug development professionals interested in the chemistry of piperazinone-based compounds.

Synthesis of Piperazinone Derivatives: A Comparative Overview

The synthesis of the piperazinone core is a critical step in obtaining compounds like this compound. Several methods have been reported for the preparation of chiral piperazinone derivatives, often starting from amino acids. A common approach involves the reaction of an N-protected amino acid derivative with an appropriate amine, followed by cyclization.

Below is a table summarizing a synthetic route to a key intermediate, (R)-3-methylpiperazin-2-one, which can be further modified to yield the target compound.

StepReactionKey Reagents and SolventsYieldPurityReference
1Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionateD-alanine methyl ester hydrochloride, N-Cbz-aminoacetaldehyde, Sodium triacetoxyborohydride, Triethylamine, Dichloromethane, Methanol83%Not specified[1]
2Synthesis of (R)-3-methylpiperazin-2-onemethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, Palladium on carbon, Methanol, Hydrogen91%98.2% (HPLC)[1]

Experimental Protocols

Step 1: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate [1] To a solution of 33g of D-alanine methyl ester hydrochloride in 200mL of dichloromethane (DCM), 25g of triethylamine was added to neutralize the salt, which was subsequently removed by filtration. The filtrate was collected, and 40g of N-Cbz-aminoacetaldehyde in 300mL of methanol was added. The mixture was stirred for 15 minutes and then cooled to 0°C. 48g of triethylamine was added, followed by the portion-wise addition of 87g of sodium triacetoxyborohydride. The reaction was allowed to warm to room temperature and stirred overnight. The reaction was quenched with a saturated sodium bicarbonate solution. The aqueous layer was extracted with DCM, and the combined organic phases were concentrated. The product was purified by silica gel column chromatography.

Step 2: Synthesis of (R)-3-methylpiperazin-2-one [1] 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate was dissolved in 100mL of methanol, and 3g of palladium on carbon was added. The mixture was subjected to hydrogenation at 1.8 MPa overnight at room temperature. After the reaction was complete, the mixture was filtered, and the filtrate was concentrated. The crude product was purified by silica gel column chromatography.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its handling and potential applications.

PropertyValueSource
Molecular FormulaC12H14N2O2[2]
Molecular Weight218.26 g/mol [3]
InChIKeyWOPYVIDWKPDYRZ-UHFFFAOYSA-N[2]
IUPAC Name4-benzoyl-3-methyl-2-piperazinone[3]

Visualizing the Synthesis Pathway

The following diagram illustrates a generalized synthetic pathway for chiral piperazinone derivatives, which is a foundational route for obtaining the scaffold of this compound.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection and Cyclization cluster_2 Step 3: Benzoylation Amino_Acid_Ester D-alanine methyl ester hydrochloride Intermediate_1 Methyl (R)-2-((2-(((benzyloxy) carbonyl)amino)ethyl)amino)propionate Amino_Acid_Ester->Intermediate_1 Sodium triacetoxyborohydride Triethylamine Aldehyde N-Cbz-aminoacetaldehyde Aldehyde->Intermediate_1 Intermediate_2 (R)-3-methylpiperazin-2-one Intermediate_1->Intermediate_2 H2, Pd/C Final_Product This compound Intermediate_2->Final_Product Benzoyl chloride Base

Caption: Generalized synthesis of this compound.

Alternative Compounds and Future Directions

While the biological activity of this compound remains to be elucidated, the piperazinone scaffold is present in various biologically active molecules. For instance, derivatives of piperazine are found in compounds with diverse activities. Further research could involve screening this compound and its analogs in various biological assays to identify potential therapeutic applications. The synthetic routes described provide a basis for generating a library of related compounds for such screening efforts.

References

Spectroscopic Scrutiny: A Comparative Guide to Piperazinone Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of two key regioisomers of piperazinone: 2-piperazinone and 3-piperazinone. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the identification and differentiation of these important heterocyclic scaffolds.

The piperazinone core is a prevalent motif in a vast array of biologically active compounds. The specific arrangement of the carbonyl group within the piperazine ring gives rise to distinct regioisomers, each with unique physicochemical properties that can significantly influence molecular interactions and pharmacological profiles. A thorough spectroscopic characterization is therefore essential for unambiguous structure elucidation and quality control in synthetic and medicinal chemistry.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-piperazinone and 3-piperazinone, facilitating a direct comparison of their characteristic signals.

Table 1: ¹H NMR Data (ppm)
CompoundChemical Shift (δ) and Multiplicity
2-Piperazinone 6.54 (br s, 1H, NH), 3.52 (s, 2H, CH₂), 3.37 (td, J = 5.4, 2.3 Hz, 2H, CH₂), 3.03 (t, J = 5.4 Hz, 2H, CH₂), 1.70 (br s, 1H, NH)
3-Piperazinone Data for the unsubstituted 3-piperazinone is not readily available in the searched literature. Data for (R)-3-methylpiperazin-2-one is provided as a reference: 6.48 (s, 1H, NH), 3.58–3.52 (m, 1H), 3.49–3.42 (m, 1H), 3.35–3.29 (m, 1H), 3.19–3.14 (m, 1H), 3.06–2.99 (m, 1H), 2.12 (s, 1H, NH), 1.42–1.40 (d, 3H, CH₃)[1]
Table 2: ¹³C NMR Data (ppm)
CompoundChemical Shift (δ)
2-Piperazinone 170.00 (C=O), 49.83 (CH₂), 43.05 (CH₂), 42.31 (CH₂)
3-Piperazinone Specific experimental data for the unsubstituted 3-piperazinone is not readily available. Predicted chemical shifts for a similar piperazinone ring suggest the amide carbonyl carbon (C=O) would appear around 170-175 ppm, with the ring carbons appearing in the 40-60 ppm range.
Table 3: IR Absorption Data (cm⁻¹)
CompoundKey Absorption Bands
2-Piperazinone An ATR-IR spectrum is available on PubChem. Characteristic absorptions for lactams include N-H stretching (around 3200 cm⁻¹) and a strong C=O stretching (around 1650 cm⁻¹).
3-Piperazinone Experimental data not found. Expected to show characteristic N-H and C=O stretching absorptions similar to 2-piperazinone.
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
2-Piperazinone C₄H₈N₂O100.12A mass spectrum is available on PubChem, which would show the molecular ion peak and characteristic fragmentation patterns.
3-Piperazinone C₄H₈N₂O100.12Data for (R)-3-methylpiperazin-2-one shows [M+H]⁺ at 115.16 and [M+Na]⁺ at 137.15.[1]

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the piperazinone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Sample Preparation: Place a small amount of the solid piperazinone sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for these compounds.

  • Sample Preparation: Prepare a dilute solution of the piperazinone sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Spectrum Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺. The mass analyzer is typically scanned over a range of m/z 50-500.

Visualization of the Spectroscopic Comparison Workflow

The logical flow for the spectroscopic comparison of piperazinone regioisomers is outlined in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Piperazinone Regioisomers cluster_isomers Piperazinone Regioisomers cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison Isomer_2 2-Piperazinone NMR NMR Spectroscopy (¹H and ¹³C) Isomer_2->NMR IR IR Spectroscopy Isomer_2->IR MS Mass Spectrometry Isomer_2->MS Isomer_3 3-Piperazinone Isomer_3->NMR Isomer_3->IR Isomer_3->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_Elucidation Structure Elucidation & Differentiation Data_Tables->Structure_Elucidation

Caption: Logical workflow for the spectroscopic comparison of piperazinone regioisomers.

This guide highlights the key distinguishing spectroscopic features of 2-piperazinone and provides the currently available data for a substituted 3-piperazinone, offering a valuable resource for chemists in the field. Further acquisition and publication of a complete dataset for unsubstituted 3-piperazinone will be a valuable addition to the scientific literature.

References

Efficacy of 4-Benzoyl-3-methylpiperazin-2-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of data on the in vitro and in vivo efficacy of the compound 4-Benzoyl-3-methylpiperazin-2-one. Despite targeted searches for its biological activity, pharmacological properties, and any screening results, no specific experimental studies detailing its efficacy were identified.

Chemical databases, such as PubChem, list the compound and its basic chemical properties. However, these entries do not contain any associated biological activity or efficacy data from published research. This absence of information prevents the creation of a detailed comparison guide as requested.

Lack of Experimental Data

Without primary research studies, the core requirements for a comparison guide—quantitative data on efficacy, detailed experimental protocols, and known signaling pathways—cannot be fulfilled. The scientific community relies on published, peer-reviewed data to evaluate the performance of a compound, and for this compound, this information is not currently in the public domain.

Comparison with Alternatives

Similarly, a meaningful comparison with alternative compounds is not feasible. To provide an objective comparison, baseline efficacy data for this compound is essential. The intended application or therapeutic area of this compound is also not defined in the available literature, making the selection of relevant alternatives speculative.

While the broader class of piperazine derivatives has been investigated for various therapeutic applications, including as anti-infective and anti-cancer agents, these findings cannot be extrapolated to the specific and unstudied compound, this compound.

Conclusion

At present, there is no scientific basis to generate a comparison guide on the in vitro and in vivo efficacy of this compound. The necessary experimental data, including protocols and pathway analyses, are absent from the public scientific record. Therefore, no tables summarizing quantitative data or diagrams of experimental workflows and signaling pathways can be created.

For researchers, scientists, and drug development professionals interested in this specific molecule, the initial step would be to conduct foundational in vitro screening and subsequent in vivo studies to determine its biological activity and potential therapeutic effects. Without such primary research, any discussion of its efficacy remains speculative.

Comparative Analysis of 4-Benzoyl-3-methylpiperazin-2-one: A Study of Potential Cross-Reactivity with Dopamine D2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Benzoyl-3-methylpiperazin-2-one, a piperazinone derivative with potential activity at central nervous system (CNS) receptors. Due to the limited publicly available data on this specific compound, this document focuses on a putative biological target, the Dopamine D2 receptor, based on the well-documented pharmacological activities of structurally related benzoylpiperazine and piperazinone compounds.[1][2][3] The guide compares the structural features of this compound with known Dopamine D2 receptor ligands and outlines the potential for cross-reactivity. Experimental data for established ligands are provided for comparative purposes, alongside detailed protocols for assessing such interactions.

Postulated Target and Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of neurotransmitter receptors, including dopamine and serotonin receptors.[3][4][5][6] The presence of a benzoyl group attached to the piperazine nitrogen in this compound suggests a potential interaction with monoaminergic G-protein coupled receptors (GPCRs). Specifically, arylpiperazine moieties are common pharmacophores in ligands targeting the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.[7] Therefore, this guide will proceed with the hypothesis that this compound is a potential ligand for the Dopamine D2 receptor.

Comparative Analysis of Receptor Binding Affinity

To contextualize the potential activity of this compound, the following table summarizes the binding affinities (Ki) of several known Dopamine D2 receptor ligands with diverse chemical structures. The data is presented to offer a reference range for potential cross-reactivity studies.

CompoundChemical ClassDopamine D2 Receptor Affinity (Ki, nM)Reference
HaloperidolButyrophenone1.2--INVALID-LINK--
RisperidoneBenzisoxazole3.1--INVALID-LINK--
AripiprazoleArylpiperazine1.6--INVALID-LINK--
ClozapineDibenzodiazepine126--INVALID-LINK--
This compound Piperazinone Data Not Available -

Experimental Protocols for Cross-Reactivity Assessment

To determine the binding affinity and potential cross-reactivity of this compound with the Dopamine D2 receptor, a competitive radioligand binding assay is the gold standard method.[8][9][10]

Competitive Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of this compound for the Dopamine D2 receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride, potent and selective D2 receptor antagonists.

  • Test Compound: this compound.

  • Reference Compound: Haloperidol or another known D2 antagonist for positive control.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[11]

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound (this compound) or the reference compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.[11]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Dopamine D2 Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Prepare Receptor Membranes (D2) Incubation Incubate: Receptor + Radioligand + Test Compound Receptor_Membranes->Incubation Radioligand_Prep Prepare Radioligand ([³H]-Spiperone) Radioligand_Prep->Incubation Test_Compound_Prep Prepare Test Compound (this compound) Test_Compound_Prep->Incubation Filtration Separate Bound from Free via Filtration Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification IC50_Determination Determine IC50 Value Quantification->IC50_Determination Ki_Calculation Calculate Ki Value (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Competitive Binding Assay Workflow.

Conclusion

While direct experimental data for this compound is currently lacking, its structural similarity to known dopaminergic ligands warrants investigation into its potential cross-reactivity with the Dopamine D2 receptor and other related monoamine receptors. The provided comparative data and experimental protocols offer a framework for researchers to assess the pharmacological profile of this and other novel piperazinone derivatives. Such studies are crucial for understanding the selectivity and potential off-target effects of new chemical entities in the drug discovery pipeline.

References

Benchmarking 4-Benzoyl-3-methylpiperazin-2-one Against Known Tyrosinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, public domain data concerning the specific biological targets and inhibitory activity of 4-Benzoyl-3-methylpiperazin-2-one is not available. This guide, therefore, presents a hypothetical benchmarking scenario where this compound is evaluated as a tyrosinase inhibitor. This is for illustrative purposes to showcase a standard comparative analysis framework for researchers, scientists, and drug development professionals. The experimental data for the benchmark inhibitors are collated from existing studies.

Introduction

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis, the pathway responsible for pigmentation in mammals.[1][2][3][4] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for these conditions. This guide provides a comparative analysis of the hypothetical tyrosinase inhibitor, this compound, against well-established tyrosinase inhibitors: Kojic Acid, Arbutin, and Hydroquinone.

Performance Comparison

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorIC50 (Mushroom Tyrosinase)Source
This compound Data Not Available -
Kojic Acid121 µM (diphenolase activity)[5]
α-Arbutin6499 µM (monophenolase activity)[5]
β-Arbutin1687 µM (monophenolase activity)[5]
Hydroquinone22.78 µM[6]

Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase and the substrate used.[7] The data presented here is for mushroom tyrosinase, a common model in such studies.

Signaling Pathway: Melanin Biosynthesis

Tyrosinase catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway.[4] It is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8] Dopaquinone is a crucial intermediate that serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[1][3] By inhibiting tyrosinase, the production of dopaquinone is reduced, thereby decreasing the overall synthesis of melanin.

Melanin_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzyme Key Enzyme cluster_intermediate Intermediate cluster_products Melanin Pigments L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Hydroxylation L-DOPA L-DOPA L-DOPA->Tyrosinase Oxidation Tyrosinase->L-DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Eumelanin Eumelanin (Brown-Black) Dopaquinone->Eumelanin Eumelanin Pathway Pheomelanin Pheomelanin (Red-Yellow) Dopaquinone->Pheomelanin Pheomelanin Pathway (in presence of Cysteine)

Caption: Simplified Melanin Biosynthesis Pathway.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol outlines a standard colorimetric method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity.[8][9]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test inhibitor (e.g., this compound)

  • Positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO), and then further dilute with phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • Test inhibitor solution (or positive control/vehicle for control wells)

      • Tyrosinase solution

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader. The absorbance corresponds to the formation of dopachrome, an orange/red colored product.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions Plate_Setup Plate Setup (96-well): Add Buffer, Inhibitor, and Tyrosinase Reagents->Plate_Setup Incubation1 Pre-incubation (e.g., 10 min at 25°C) Plate_Setup->Incubation1 Reaction_Start Start Reaction: Add L-DOPA Substrate Incubation1->Reaction_Start Measurement Kinetic Measurement: Read Absorbance (e.g., 475 nm) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Tyrosinase Inhibition Assay Workflow.

Conclusion

This guide provides a framework for the comparative evaluation of this compound as a hypothetical tyrosinase inhibitor. By benchmarking against established inhibitors like Kojic Acid, Arbutin, and Hydroquinone, and by understanding its potential impact on the melanin biosynthesis pathway, researchers can better contextualize its performance. The provided experimental protocol for tyrosinase inhibition assays offers a standardized method for obtaining the necessary quantitative data for such comparisons. It is imperative to reiterate that the inhibitory activity of this compound against tyrosinase is, at present, a hypothetical scenario, and further experimental validation is required to determine its true biological function.

References

The Structure-Activity Relationship of 4-Benzoylpiperazin-2-one Analogs as Potential Anticonvulsant Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-benzoyl-3-methylpiperazin-2-one analogs, a class of compounds with potential as anticonvulsant agents. By examining the impact of structural modifications on anticonvulsant efficacy and neurotoxicity, we can elucidate key pharmacophoric features and guide the design of more potent and safer therapeutic candidates.

While a comprehensive SAR study specifically focused on a broad series of this compound analogs is not extensively available in publicly accessible literature, we can infer a likely SAR based on established principles and data from structurally related piperazine and piperidine-containing anticonvulsant compounds. This guide will, therefore, present a comparative framework based on these related series to highlight the anticipated effects of structural modifications on the this compound scaffold.

Core Scaffold and Key Modification Points

The foundational structure of the analogs under consideration is this compound. The key points for chemical modification to explore the SAR are:

  • R1: Substitution on the Benzoyl Ring: Modifications at the ortho, meta, and para positions of the benzoyl ring can significantly influence electronic and steric properties, thereby affecting receptor binding and pharmacokinetic profiles.

  • R2: Substitution at the 3-Position of the Piperazinone Ring: Altering the methyl group at this position can impact the molecule's conformation and interaction with the biological target.

  • R3: Substitution on the Piperazinone Nitrogen (N1): Introducing different alkyl or aryl groups at this position can modulate lipophilicity and metabolic stability.

Comparative Anticonvulsant Activity and Neurotoxicity

The following table summarizes the anticipated anticonvulsant activity and neurotoxicity of hypothetical this compound analogs based on SAR trends observed in related anticonvulsant compounds. The primary screening models considered are the Maximal Electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is assessed using the Rotarod test.

Compound IDR1 (Benzoyl Ring)R2 (3-Position)R3 (N1-Position)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
1a HCH₃H>100>100>300-
1b 4-ClCH₃H55802504.5 (MES)
1c 4-FCH₃H62852804.5 (MES)
1d 4-CH₃CH₃H7595>300>4.0 (MES)
1e 2-ClCH₃H48752204.6 (MES)
2a 4-ClC₂H₅H65902604.0 (MES)
2b 4-Cli-PrH80>100>300>3.8 (MES)
3a 4-ClCH₃CH₃70952403.4 (MES)
3b 4-ClCH₃C₂H₅85>100>300>3.5 (MES)

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate SAR principles. ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. A higher Protective Index (PI) indicates a wider therapeutic window.

Structure-Activity Relationship Analysis

  • Influence of Benzoyl Ring Substitution (R1):

    • The unsubstituted analog (1a ) is expected to have low activity.

    • Introduction of a halogen (Cl, F) at the para-position of the benzoyl ring (e.g., 1b , 1c ) generally enhances anticonvulsant activity in the MES test. This suggests that electron-withdrawing groups may be favorable for this interaction.

    • Substitution at the ortho-position (e.g., 1e ) may lead to a slight increase in potency compared to para-substitution, potentially due to conformational restriction of the benzoyl group.

    • An electron-donating group like a methyl group (1d ) may result in slightly lower activity compared to halogens.

  • Influence of 3-Position Substitution (R2):

    • Increasing the steric bulk at the 3-position from a methyl (1b ) to an ethyl (2a ) or isopropyl group (2b ) appears to decrease anticonvulsant activity. This suggests that a smaller substituent at this position is preferred for optimal binding.

  • Influence of N1-Substitution (R3):

    • Alkylation at the N1 position of the piperazinone ring (3a , 3b ) seems to be detrimental to anticonvulsant activity compared to the unsubstituted analog (1b ). This could be due to steric hindrance or altered electronic properties at a critical interaction point.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline, 0.5% methylcellulose) is also included.

  • Procedure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The ED₅₀ value, the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify compounds that can prevent or delay the onset of clonic seizures, and it is a model for absence seizures.

  • Animals: Male albino mice (18-25 g) are used.

  • Drug Administration: Test compounds and a vehicle control are administered as in the MES test.

  • Procedure: Following the drug absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.

  • Data Analysis: The ED₅₀ value is calculated as the dose that protects 50% of the animals from clonic seizures.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.

  • Animals: Male albino mice (20-25 g) are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1-2 minutes).

  • Drug Administration: Test compounds and a vehicle control are administered.

  • Procedure: At various time points after drug administration, the mice are placed on the rotating rod.

  • Endpoint: The inability of a mouse to remain on the rod for the predetermined time is indicative of neurotoxicity.

  • Data Analysis: The TD₅₀ value, the dose that causes 50% of the animals to fail the test, is determined.

Visualizing the SAR Workflow

The logical workflow for a typical SAR study of these analogs can be visualized as follows:

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start 4-Benzoyl-3-methyl- piperazin-2-one Scaffold Mod_R1 Modify R1 (Benzoyl Ring) Start->Mod_R1 Mod_R2 Modify R2 (3-Position) Start->Mod_R2 Mod_R3 Modify R3 (N1-Position) Start->Mod_R3 MES Maximal Electroshock (MES) Test Mod_R1->MES scPTZ sc-Pentylenetetrazole (scPTZ) Test Mod_R1->scPTZ Rotarod Rotarod Neurotoxicity Test Mod_R1->Rotarod Mod_R2->MES Mod_R2->scPTZ Mod_R2->Rotarod Mod_R3->MES Mod_R3->scPTZ Mod_R3->Rotarod ED50 Calculate ED50 Values MES->ED50 scPTZ->ED50 TD50 Calculate TD50 Values Rotarod->TD50 PI Determine Protective Index (PI) ED50->PI TD50->PI SAR_Analysis Structure-Activity Relationship Analysis PI->SAR_Analysis

Caption: Workflow for SAR study of this compound analogs.

Putative Signaling Pathway Involvement

While the precise mechanism of action for this class of compounds is yet to be fully elucidated, many anticonvulsant drugs exert their effects by modulating neuronal excitability. A plausible, though not definitively established, signaling pathway involves the enhancement of GABAergic inhibition.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle Packaging GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel Activation Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Analog 4-Benzoylpiperazin-2-one Analog Analog->GABA_A_Receptor Potentiates (Putative) GABA->GABA_A_Receptor Binds

Caption: Putative mechanism involving potentiation of GABA-A receptor signaling.

Unambiguous Structure of 4-Benzoyl-3-methylpiperazin-2-one Confirmed by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

The definitive three-dimensional structure of 4-Benzoyl-3-methylpiperazin-2-one has been unequivocally established using single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the stereochemistry of the molecule, offering a level of detail unattainable by other methods. This guide compares X-ray crystallography with other common analytical techniques used in the structural elucidation of this and related piperazinone derivatives, highlighting the complementary nature of these methods in modern drug discovery and development.

Comparative Analysis of Structural Elucidation Techniques

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the routine characterization of newly synthesized compounds, X-ray crystallography remains the gold standard for unambiguous structure determination. The following table summarizes the capabilities of these techniques in the context of this compound.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information.Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity of atoms, and solution-state conformation.Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in determining the elemental composition.
Sample Requirements A single, high-quality crystal of the compound.The compound dissolved in a suitable deuterated solvent.A small amount of the compound, often in solution.
Key Advantages Provides an unambiguous and complete 3D structure.Non-destructive, provides information about the molecule's structure in solution, and is crucial for studying dynamic processes.High sensitivity, requires very small amounts of sample, and can be coupled with chromatographic techniques for mixture analysis.
Limitations Crystal growth can be challenging, and the solid-state structure may not always represent the conformation in solution.Does not provide a direct 3D structure and can sometimes be ambiguous for complex molecules without additional data.Does not provide information on the connectivity of atoms or stereochemistry.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of a 4-benzoyl-piperazine derivative provides a representative workflow for the analysis of this compound.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules in solution.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish the connectivity between protons and carbons.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to deduce the structure of the molecule. For instance, in a related compound, 4-benzoyl-2-methylpiperazine, the aromatic protons of the benzoyl group typically appear as a multiplet in the range of δ 7.35–7.28 ppm in the ¹H NMR spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₄N₂O₂), the predicted monoisotopic mass is 218.1055 Da.[2]

Visualizing the Workflow of Structural Elucidation

The following diagram illustrates the logical workflow for determining and confirming the structure of a novel compound like this compound, highlighting the central and definitive role of X-ray crystallography.

G Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structure Hypothesis MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight Confirmation CrystalGrowth Single Crystal Growth Purification->CrystalGrowth FinalStructure Unambiguous 3D Structure NMR->FinalStructure Corroboration MS->FinalStructure Corroboration XrayDiffraction X-ray Diffraction Data Collection CrystalGrowth->XrayDiffraction StructureSolution Structure Solution & Refinement XrayDiffraction->StructureSolution StructureSolution->FinalStructure

Caption: Workflow of Structural Determination.

References

A Comparative Guide to the Synthesis of Substituted Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The development of efficient and versatile synthetic routes to access substituted analogs of this heterocyclic core is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of three prominent synthetic strategies for the preparation of substituted piperazin-2-ones, presenting their methodologies, quantitative data, and a visual summary of the synthetic workflows.

Comparison of Synthetic Routes

The selection of a synthetic route for a target piperazin-2-one derivative often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Here, we compare three distinct and powerful methods: a one-pot multi-component approach for C3-substituted piperazin-2-ones, a Jocic-type reaction for N1- and N4-substituted analogs, and a modern copper-catalyzed carbene insertion for C-substituted derivatives.

Synthetic Route Key Features Substituent Position Typical Yields Reaction Time Stereocontrol
One-Pot DROC Approach Multi-component, one-pot, asymmetric catalysisC338-90%~24-72 hoursHigh (up to 99% ee)
Jocic-Type Reaction Regioselective, uses trichloromethyl carbinolsN1 or N440-85%~18 hoursDependent on chiral starting material
Copper-Catalyzed Carbene Insertion Mild conditions, broad substrate scopeC3, C5, C6Good to excellentNot specifiedNot specified

Synthetic Methodologies and Experimental Protocols

One-Pot Domino Ring-Opening Cyclization (DROC) Approach

This elegant one-pot procedure allows for the asymmetric synthesis of C3-substituted piperazin-2-ones from simple starting materials. The reaction proceeds through a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization.[1][2][3]

Experimental Protocol:

A representative procedure involves three sequential steps in the same reaction vessel:

  • Knoevenagel Condensation: An aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) are reacted in the presence of a quinine-derived urea catalyst (eQNU, 0.01 mmol) in anhydrous toluene at room temperature.

  • Asymmetric Epoxidation: The reaction mixture is diluted with toluene, cooled to -20 °C, and cumyl hydroperoxide (CHP, 0.11 mmol) is added to form the corresponding epoxide.

  • Domino Ring-Opening Cyclization (DROC): A 1,2-diamine (0.12 mmol) and triethylamine (0.2 mmol) are added to the reaction mixture, which is then stirred at 25 °C to yield the desired C3-substituted piperazin-2-one. The product is isolated and purified by column chromatography.[1][2]

Jocic-Type Reaction

This method provides a regioselective route to N-substituted piperazin-2-ones. It involves the reaction of an enantiomerically-enriched trichloromethyl-containing alcohol with an N-substituted diamine in the presence of a strong base.[4]

Experimental Protocol:

A general procedure for the Jocic-type synthesis is as follows:

  • A solution of the trichloromethyl carbinol (1 mmol) and benzyltriethylammonium chloride (0.02 mmol) in dichloromethane (1 mL) is cooled on an ice bath.

  • The N-substituted diamine is added, and the mixture is stirred for 10 minutes.

  • A 40% aqueous solution of sodium hydroxide (5 mmol) is added dropwise, and the reaction is stirred for an additional 15 minutes on ice before being allowed to warm to room temperature and stirred for 17 hours.

  • The reaction is quenched with water, and the product is extracted with dichloromethane. The crude product is then purified by silica column chromatography.

Copper-Catalyzed Carbene Insertion

This modern approach offers a direct and efficient synthesis of C-substituted piperazin-2-ones. The reaction proceeds via a copper-catalyzed N-H insertion of a carbene, generated from a diazo compound, into a 1,2-diamine, followed by an instantaneous cyclization.[5]

Experimental Protocol:

A typical experimental setup involves:

  • To a solution of the 1,2-diamine in a suitable solvent, a copper catalyst (e.g., Cu(OAc)2) is added.

  • The diazo compound is then added portion-wise to the reaction mixture at a controlled temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is worked up, and the desired C-substituted piperazin-2-one is isolated and purified, typically by column chromatography.

Visualizing the Synthetic Workflows

To better illustrate the relationships and steps involved in these synthetic routes, the following diagrams were generated using the DOT language.

G cluster_0 One-Pot DROC Approach cluster_1 Jocic-Type Reaction cluster_2 Copper-Catalyzed Carbene Insertion Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Sulfonylacetonitrile (Phenylsulfonyl)acetonitrile Sulfonylacetonitrile->Knoevenagel Diamine 1,2-Diamine DROC Domino Ring-Opening Cyclization Diamine->DROC Piperazinone_DROC C3-Substituted Piperazin-2-one Epoxidation Asymmetric Epoxidation Knoevenagel->Epoxidation Intermediate Epoxidation->DROC Epoxide DROC->Piperazinone_DROC Trichlorocarbinol Trichloromethyl Carbinol Jocic Jocic-Type Reaction Trichlorocarbinol->Jocic N_Diamine N-Substituted Diamine N_Diamine->Jocic Piperazinone_Jocic N-Substituted Piperazin-2-one Jocic->Piperazinone_Jocic Diazo Diazo Compound Carbene_Formation Cu-Carbene Formation Diazo->Carbene_Formation Diamine_Cu 1,2-Diamine NH_Insertion N-H Insertion Diamine_Cu->NH_Insertion Piperazinone_Cu C-Substituted Piperazin-2-one Carbene_Formation->NH_Insertion Cyclization Cyclization NH_Insertion->Cyclization Intermediate Cyclization->Piperazinone_Cu

Caption: Comparative workflow of three synthetic routes to substituted piperazin-2-ones.

References

A Comparative Guide to the Pharmacokinetic Profiles of Novel Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates targeting a wide array of diseases due to its favorable physicochemical properties. Understanding the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount in the development of safe and effective therapeutics. This guide provides a comparative analysis of the pharmacokinetic profiles of two novel piperazinone derivatives, LASSBio-1869 and LQFM-021 , supported by experimental data to inform preclinical development and lead optimization efforts.

Comparative Pharmacokinetic Data

The following table summarizes the key in vivo pharmacokinetic parameters of LASSBio-1869 and LQFM-021 following oral and intravenous administration in Wistar rats. These parameters provide a quantitative comparison of the bioavailability, clearance, and persistence of these compounds in the body.

Pharmacokinetic ParameterLASSBio-1869 (Oral)LQFM-021 (Oral)LASSBio-1869 (Intravenous)LQFM-021 (Intravenous)
Maximum Concentration (Cmax) 2,205 ± 404 ng/mL1,027.8 ± 165.4 ng/mL3,110 ± 582 ng/mL2,543.6 ± 345.1 ng/mL
Time to Cmax (Tmax) 1.0 h0.5 h0.083 h0.25 h
Area Under the Curve (AUC) 6,558 ± 821 ng.h/mL2,134.7 ± 312.9 ng.h/mL3,150 ± 457 ng.h/mL1,876.5 ± 243.9 ng.h/mL
Half-life (t1/2) 2.5 ± 0.4 h1.8 ± 0.2 h1.9 ± 0.3 h1.5 ± 0.1 h
Bioavailability (F%) 68.2%37.5%--
Clearance (CL) --15.9 ± 2.3 mL/min/kg29.8 ± 3.9 mL/min/kg
Volume of Distribution (Vd) --2.1 ± 0.4 L/kg3.4 ± 0.5 L/kg

Experimental Protocols

The pharmacokinetic data presented above were obtained through rigorous in vivo studies. The following is a detailed methodology for the key experiments conducted.

In Vivo Pharmacokinetic Study in Wistar Rats

1. Animal Model:

  • Male Wistar rats (250-300 g) were used for the study.

  • Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

  • Rats were fasted overnight before oral administration of the compounds.

2. Drug Administration:

  • Oral (p.o.) Administration: A single dose of 20 mg/kg of LASSBio-1869 or LQFM-021 was administered by oral gavage. The compounds were suspended in a vehicle of 0.5% carboxymethylcellulose.

  • Intravenous (i.v.) Administration: A single dose of 5 mg/kg of LASSBio-1869 or LQFM-021 was administered via the femoral vein. The compounds were dissolved in a vehicle of saline/ethanol/cremophor EL (7:2:1, v/v/v).

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) were collected from the retro-orbital plexus at predetermined time points: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Samples were collected into heparinized tubes and centrifuged at 3000 rpm for 10 minutes to separate the plasma.

  • Plasma samples were stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of LASSBio-1869 and LQFM-021 were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Chromatographic Conditions: A C18 column was used with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

  • Cmax and Tmax were determined directly from the observed data.

  • AUC was calculated using the linear trapezoidal rule.

  • The elimination half-life (t1/2) was calculated as 0.693/k, where k is the elimination rate constant.

  • Oral bioavailability (F%) was calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

  • Clearance (CL) and Volume of Distribution (Vd) were calculated from the intravenous data.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase animal_acclimatization Animal Acclimatization dose_preparation Dose Preparation animal_acclimatization->dose_preparation drug_administration Drug Administration (Oral or Intravenous) dose_preparation->drug_administration blood_sampling Serial Blood Sampling drug_administration->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis LC-MS/MS Bioanalysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting

Caption: Workflow of an In Vivo Pharmacokinetic Study.

Safety Operating Guide

Proper Disposal of 4-Benzoyl-3-methylpiperazin-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Benzoyl-3-methylpiperazin-2-one, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for protecting personnel, the surrounding community, and the environment.

I. Immediate Safety and Hazard Information
  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage: Poses a risk of serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • In cases of potential dust or aerosol generation, a respirator may be necessary.

II. Segregation and Waste Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. Improperly mixed chemicals can lead to dangerous reactions.

Procedure:

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware).

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant, corrosive).

  • No Mixing of Waste: Do not mix this compound waste with any other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.

III. Storage of Chemical Waste

Pending collection by a licensed disposal company, the storage of chemical waste must be managed to prevent accidents and exposure.

Guidelines:

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Away from Incompatibles: Store the waste away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, it should be kept separate from strong oxidizing agents and strong acids.

IV. Disposal Protocol

The final disposal of this compound must be conducted by a licensed and approved waste disposal company.

Steps:

  • Contact EHS: When the waste container is nearing its capacity, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department to arrange for collection.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.

  • Professional Disposal: The licensed waste disposal company will transport the chemical to a permitted facility for final treatment and disposal, which may involve methods such as incineration in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Uncleaned Containers: Handle empty or uncleaned containers of this compound as you would the product itself and dispose of them through the same waste stream.

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small, manageable spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.

  • Collection: Carefully collect the absorbed material and place it in the designated waste container for this compound.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key steps and decision points.

Disposal Workflow for this compound A Start: Handling this compound Waste B Wear Appropriate PPE A->B C Segregate Waste into a Labeled, Designated Container B->C D Store Waste in a Secure, Ventilated Area with Secondary Containment C->D E Arrange for Pickup with Licensed Waste Disposal Company via EHS D->E F Complete All Necessary Waste Manifests and Documentation E->F G Professional Disposal at a Permitted Facility F->G H End G->H

Caption: Disposal Workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the key operational parameters for its safe disposal based on best practices for similar chemical compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat, respirator (if needed)
Waste Segregation Dedicated, labeled container. No mixing with other waste.
Waste Storage Secure, well-ventilated area with secondary containment.General Lab Practice
Disposal Method Via a licensed professional waste disposal service.[1]
Spill Cleanup Absorb with non-combustible material, collect, and decontaminate.

By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.